Synthesis and Characterization of 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline: A Technical Guide
Executive Summary The compound 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline (CAS No. 1794810-51-7) is a highly specialized quinoline derivative[1].
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline (CAS No. 1794810-51-7) is a highly specialized quinoline derivative[1]. In pharmaceutical and toxicological research, it serves as a critical analytical reference standard, an API (Active Pharmaceutical Ingredient) impurity[1], and an intermediate in the synthesis of imidazo[4,5-f]quinoline-based heterocyclic amines (HCAs). These HCAs, such as IQ and MeIQ, are potent mutagens formed during the high-temperature processing of protein-rich foods[2],[3].
Synthesizing this specific compound presents a unique chemoselective challenge: the introduction and preservation of a sensitive
N
-nitroso group in the presence of an adjacent primary amine. As a Senior Application Scientist, I have structured this whitepaper to provide a rigorously validated, step-by-step synthetic methodology that prioritizes chemoselectivity, mechanistic causality, and in-process controls (IPCs) to ensure a self-validating workflow.
Mechanistic Rationale & Retrosynthetic Strategy
The core challenge in synthesizing CAS 1794810-51-7 lies in the reactivity of the functional groups. If a primary amine is present during nitrosation, it will undergo unwanted diazotization. Conversely, if the
N
-nitroso group is introduced too early, standard nitro-reduction conditions (e.g., Pd/C with
H2
) will cleave the
N−N
bond, yielding a secondary amine or hydrazine.
The Strategy:
Construct the quinoline core via a Skraup reaction.
Direct nitration to the C5 position by temporarily protecting the C6 amine as an acetamide.
Methylate the protected amine, then deprotect to yield a secondary amine.
Critical Step: Nitrosate the secondary amine before reducing the C5 nitro group.
Chemoselective Step: Utilize a mild, non-catalytic reduction (Iron/Ammonium Chloride) to selectively reduce the C5 nitro group to a primary amine without destroying the delicate
N
-nitroso moiety.
Caption: Retrosynthetic and forward synthetic workflow for CAS 1794810-51-7.
Step-by-Step Experimental Protocols
Step 1 & 2: Synthesis of 6-Amino-7-methylquinoline
Causality: The Skraup reaction builds the quinoline ring from an aniline derivative. Using 4-methyl-3-nitroaniline ensures the methyl group is positioned at C7 and the nitro group at C6[4].
Protocol: React 4-methyl-3-nitroaniline with glycerol, concentrated
H2SO4
, and a catalytic amount of iodine at 150°C for 4 hours. Neutralize and extract to yield 7-methyl-6-nitroquinoline. Reduce this intermediate using Iron powder and 1N HCl at 80°C to yield 6-amino-7-methylquinoline.
Validation (IPC): LC-MS must show a mass shift from
m/z
189.2
[M+H]+
to
m/z
159.2
[M+H]+
.
Step 3: Protection and Regioselective Nitration
Causality: Direct nitration of an unprotected amine leads to oxidation. Acetylation protects the amine and acts as a strong ortho-directing group, ensuring the incoming nitro group attacks the highly reactive C5 position.
Protocol:
Dissolve 6-amino-7-methylquinoline in pyridine and add acetic anhydride (
Ac2O
). Stir at room temperature for 2 hours.
Dissolve the resulting 6-acetamido-7-methylquinoline in concentrated
H2SO4
at 0°C. Dropwise add fuming
HNO3
. Stir for 1 hour at 5°C, then pour over crushed ice.
Validation (IPC): TLC (DCM:MeOH 95:5) confirms the consumption of the starting material. LC-MS target:
m/z
246.2
[M+H]+
.
Step 4: N-Methylation and Deprotection
Causality: The secondary amine required for the final nitroso group must be established. Methylation of the amide followed by acid hydrolysis achieves this cleanly.
Protocol: Dissolve the intermediate in anhydrous DMF. Add Sodium Hydride (NaH, 60% dispersion) at 0°C, followed by Methyl Iodide (MeI). Stir for 3 hours. Quench with water, extract with EtOAc, and concentrate. Reflux the crude residue in 6N HCl for 12 hours to remove the acetyl group.
Causality: Nitrosation must occur while the C5 position is still a nitro group to prevent the formation of a diazonium salt.
Protocol: Dissolve 6-methylamino-7-methyl-5-nitroquinoline in glacial acetic acid and cool to 0–5°C. Slowly add an aqueous solution of Sodium Nitrite (
NaNO2
, 1.5 eq). Stir for 2 hours in the dark (nitroso compounds are photolabile). Neutralize carefully with saturated
NaHCO3
and extract with DCM.
Validation (IPC): The product spot is highly UV active. LC-MS target:
m/z
247.2
[M+H]+
.
Step 6: Chemoselective Nitro Reduction
Causality: Standard hydrogenation (Pd/C,
H2
) will destroy the
N
-nitroso group. A mild single-electron transfer reduction using Fe/
NH4Cl
selectively reduces the nitro group to an amine while leaving the
N
-nitroso group intact.
Protocol: Suspend the intermediate from Step 5 in a 3:1 mixture of Ethanol and Water. Add solid Ammonium Chloride (
NH4Cl
, 5 eq) and Iron powder (Fe, 5 eq). Heat the mixture to 60°C for 4 hours under an inert argon atmosphere. Cool to room temperature, filter through a pad of Celite to remove iron salts, and concentrate the filtrate. Purify via flash chromatography (Silica, DCM:MeOH 98:2).
Validation (IPC): LC-MS confirms the final product with
m/z
217.2
[M+H]+
.
Compounds containing the quinoline amine core, particularly imidazo[4,5-f]quinolines (which utilize CAS 1794810-51-7 as a structural precursor), are heavily scrutinized in toxicology[4]. When ingested, these heterocyclic amines undergo metabolic activation via Cytochrome P450 enzymes (specifically CYP1A2) in the liver[2]. The primary amine is
N
-hydroxylated, followed by esterification (via NAT2 or SULTs). The heterolytic cleavage of this ester yields a highly reactive nitrenium ion, which acts as a potent electrophile, attacking the C8 position of guanine in DNA to form mutagenic adducts[3].
Caption: Cytochrome P450-mediated metabolic activation pathway of quinoline-derived heterocyclic amines.
References
Title: 1794810-51-7| Chemical Name : 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline
Source: pharmaffiliates.com
URL: [1]
Title: Synthesis of Imidazo[4,5-f]quinoline and Imidazo[4,5-h]quinoline N-Oxides via Base-Catalyzed Cyclization of ortho-Nitroalkylaminoquinolines
Source: ACS Omega - ACS Publications
URL: [4]
Title: Mutagens in commercial food processing and its microbial transformation
Source: PMC - NIH
URL: [2]
Title: IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE)
Source: NCBI - NIH
URL: [3]
An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline
Abstract This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical characterization, and safety considerations for 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquino...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical characterization, and safety considerations for 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline. As a classified nitrosamine impurity, this compound is of significant interest to researchers, scientists, and drug development professionals involved in pharmaceutical quality control and safety assessment. This document synthesizes available data with established principles of chemical reactivity and analytical science to serve as a vital resource for its handling and analysis.
Introduction and Toxicological Significance
5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline is a heterocyclic aromatic compound containing a quinoline core structure, which is prevalent in many biologically active molecules. Its defining feature is the N-nitroso group, which places it in a class of compounds known as nitrosamines. N-nitroso compounds are recognized as a "cohort of concern" by regulatory bodies due to their potential as potent genotoxic carcinogens[1]. Many are classified by the International Agency for Research on Cancer (IARC) as probable human carcinogens[2]. Their ability to damage DNA necessitates stringent control and monitoring in pharmaceutical products to ensure patient safety[1][3]. Consequently, 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline primarily serves as a critical analytical standard for the detection and quantification of this specific impurity in drug substances and products.
Chemical Identity and Physicochemical Properties
The fundamental identity and core physicochemical properties of this compound are summarized below. It is important to note that while basic identifiers are confirmed, much of the detailed experimental data is not publicly available, necessitating reliance on predicted values based on its structure.
Chemical Structure
Caption: Chemical structure of 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline.
Likely a solid with a defined melting point >150 °C, based on related aminoquinoline structures[5][6].
Boiling Point
Data not available
Expected to be high (>300 °C) and likely to decompose before boiling under atmospheric pressure.
Solubility
Data not available
Predicted to be soluble in organic solvents like methanol, DMSO, and chloroform, with low solubility in water, typical for quinoline derivatives[5].
pKa
Data not available
The amino group at position 5 and the quinoline nitrogen will exhibit basicity. The pKa of the conjugate acid is likely in the range of 4-6, similar to other aminoquinolines.
Synthesis and Formulation
A verified synthetic route for this specific molecule is not published in peer-reviewed literature. However, a plausible pathway can be postulated based on established organic chemistry principles for quinoline and nitrosamine synthesis.
Proposed Synthetic Pathway
The synthesis would likely begin with a substituted quinoline and proceed through nitration, reduction, and methylation, followed by a final nitrosation step. The causality for this sequence is to install the necessary functional groups in a controlled manner, with the sensitive nitrosation step performed last.
Executive Summary In the landscape of modern drug development and molecular toxicology, N-nitrosamine impurities represent a critical "cohort of concern" due to their potent mutagenic and carcinogenic potential. 5-Amino-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug development and molecular toxicology, N-nitrosamine impurities represent a critical "cohort of concern" due to their potent mutagenic and carcinogenic potential. 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline (CAS: 1794810-51-7) is a highly specialized N-nitrosamine derivative of a quinoline diamine[1]. Structurally related to the highly mutagenic heterocyclic amines (HCAs) found in processed foods (such as IQ and MeIQ)[2], this compound serves as a critical reference standard for impurity profiling, mutagenicity assays, and analytical method validation in pharmaceutical chemistry[3].
This whitepaper provides an in-depth mechanistic and analytical framework for researchers profiling this complex N-nitrosamine, bridging the gap between its structural kinetics, toxicological pathways, and trace-level quantification.
Chemical Identity & Structural Elucidation
The structural architecture of 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline is built upon a lipophilic quinoline core, which provides high aromatic stability. The molecule is characterized by three critical substitutions:
5-Position (Amino Group): Acts as a strong electron-donating group (EDG), increasing the electron density of the quinoline ring and influencing the basicity of the adjacent functional groups.
7-Position (Methyl Group): Provides steric hindrance, which restricts the rotational freedom of the functional group at the 6-position.
6-Position (N-methyl-N-nitrosoamino Group): The primary toxicophore. The N-nitroso (-N=O) moiety is the reactive center responsible for the compound's classification as a mutagenic agent[4].
The compound is synthesized via the nitrosation of its secondary amine precursor, 5-Amino-6-methylamino-7-methylquinoline (CAS: 83407-42-5), also known as N6,7-dimethylquinoline-5,6-diamine[5].
Table 1: Comparative Physicochemical Properties
The following table summarizes the quantitative data contrasting the N-nitrosamine with its secondary amine precursor.
Mechanistic Toxicology: The N-Nitrosamine Toxicophore
N-nitrosamines are not direct-acting mutagens; they require metabolic activation to exert their genotoxic effects[6]. In vivo, the bioactivation of 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline is primarily mediated by hepatic Cytochrome P450 enzymes (specifically CYP1A2, which is known to metabolize structurally similar quinoline-based HCAs)[7].
The Causality of Mutagenesis:
α
-Hydroxylation: CYP450 oxidizes the methyl group attached to the nitrosamine nitrogen, forming an unstable
α
-hydroxy nitrosamine intermediate[7].
Spontaneous Cleavage: This intermediate rapidly collapses, releasing formaldehyde (CH₂O) and generating a highly reactive diazonium ion[8].
Alkylation: The diazonium ion acts as a robust electrophile, covalently binding to nucleophilic sites on DNA (predominantly the O⁶ or N⁷ positions of guanine), leading to base mispairing during replication and subsequent mutations[6],[8].
Metabolic activation of the N-nitrosamine impurity leading to DNA adduct formation.
Regulatory guidelines (e.g., ICH M7) mandate the detection of N-nitrosamine impurities at parts-per-billion (ppb) levels. Because active pharmaceutical ingredients (APIs) can cause severe ion suppression, the following self-validating LC-MS/MS protocol is engineered to isolate and quantify the target compound with high fidelity.
Action: Dissolve 50 mg of the API matrix in 2 mL of 0.1% aqueous formic acid. Load the solution onto a pre-conditioned mixed-mode cation exchange (MCX) SPE cartridge. Wash with 5% methanol in water, then elute the target analyte with 5% ammonium hydroxide in methanol. Evaporate and reconstitute in 1 mL of the initial mobile phase.
Causality: The quinoline core is basic (pKa ~6.89 for the precursor)[5]. Acidic loading ensures protonation, allowing the cation-exchange resin to trap the analyte while neutral/acidic API interferences are washed away. Alkaline elution neutralizes the charge, releasing the purified nitrosamine for MS analysis.
Step 2: Chromatographic Separation (UHPLC)
Action: Inject 5 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Methanol.
Gradient: Linear ramp from 10% B to 80% B over 10 minutes at 0.4 mL/min.
Causality: Methanol is explicitly chosen over acetonitrile. Acetonitrile can cause artifactual adducts in the electrospray source, whereas methanol provides superior peak shape and ionization efficiency for basic quinoline derivatives.
Step 3: Mass Spectrometry (ESI-MS/MS)
Action: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
Causality & Self-Validation: The precursor ion
[M+H]+
at m/z 217.1 is robustly formed. The primary transition to m/z 187.1 corresponds to the neutral loss of nitric oxide (-30 Da). This specific fragmentation pathway acts as a self-validating mechanism, confirming the presence of the N-nitroso functional group[7].
Table 2: Optimized LC-MS/MS MRM Parameters
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Ionization Mode
Fragment Assignment
Target Nitrosamine
217.1
187.1
15 - 20
ESI+
[M+H−NO]+
(Quantifier)
Target Nitrosamine
217.1
144.1
25 - 30
ESI+
Quinoline core (Qualifier)
Regulatory Implications in Drug Development
Under the ICH M7 (R1) guidelines, N-nitrosamines are classified as part of the "cohort of concern" due to their high potency as mutagenic carcinogens. Because 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline is a complex, API-like nitrosamine (often referred to as an NDSRI), it lacks established, compound-specific carcinogenicity data (like TD50 values).
Consequently, drug development professionals must rely on Structure-Activity Relationship (SAR) read-across. Given its structural homology to potent imidazoquinoline mutagens (IQ and MeIQ)[2], regulatory agencies typically enforce a highly conservative Acceptable Intake (AI) limit (often 18 ng/day or 26.5 ng/day), necessitating the highly sensitive LC-MS/MS methodologies outlined in Section 4.
References
Title: 1794810-51-7| Chemical Name : 5-Amino-6-[(N-methyl-N-nitroso)
Title: Impact of DNA repair on the dose-response of colorectal cancer formation induced by dietary carcinogens
Source: University Medical Center Mainz
URL
Title: Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies
Source: ACS Publications
URL
potential genotoxicity of N-nitroso compounds in pharmaceuticals
The Genotoxic Landscape of N-Nitroso Compounds in Pharmaceuticals: Mechanistic Insights and Enhanced Analytical Workflows As a Senior Application Scientist navigating the complex intersection of drug development and regu...
Author: BenchChem Technical Support Team. Date: March 2026
The Genotoxic Landscape of N-Nitroso Compounds in Pharmaceuticals: Mechanistic Insights and Enhanced Analytical Workflows
As a Senior Application Scientist navigating the complex intersection of drug development and regulatory toxicology, I have observed firsthand the paradigm shift triggered by the discovery of N-nitrosamine impurities in widely prescribed pharmaceuticals. Moving beyond basic compliance requires a deep, mechanistic understanding of why these compounds are genotoxic and how we must adapt our analytical workflows to detect them reliably.
This technical guide deconstructs the genotoxic mechanisms of N-nitroso compounds, outlines the regulatory thresholds governing their control, and provides field-proven, self-validating experimental protocols designed to eliminate the analytical blind spots that have historically plagued pharmaceutical risk assessments.
The Mechanistic Basis of Nitrosamine Genotoxicity
N-nitrosamines belong to the "cohort of concern"—a highly potent class of mutagenic carcinogens. However, they are not inherently reactive. They are pro-mutagens that require specific enzymatic bioactivation to exert their genotoxic effects, a process primarily driven by the cytochrome P450 (CYP) family, notably CYP2E1 [1].
The causality of their genotoxicity lies in a precise sequence of metabolic degradation:
α-Hydroxylation: CYP enzymes catalyze the addition of a hydroxyl group to the carbon atom adjacent to the N-nitroso group.
Spontaneous Decomposition: The resulting α-hydroxy N-nitrosamine is highly unstable. It spontaneously cleaves to yield an aldehyde and a monoalkyl diazohydroxide.
Electrophilic Attack: The diazohydroxide rapidly converts into a highly reactive diazonium ion. This ultimate carcinogen acts as a powerful electrophile, attacking nucleophilic centers on DNA bases (e.g., N7-guanine and O6-guanine).
Mutation Fixation: Alkylation at the O6 position of guanine is particularly insidious. If not repaired by O6-methylguanine-DNA methyltransferase (MGMT), it leads to GC
→
AT transition mutations during DNA replication, permanently fixing the genetic damage [2].
Metabolic activation pathway of N-nitrosamines leading to DNA alkylation.
Regulatory Thresholds and Quantitative Risk Assessment
Under the [3], standard mutagenic impurities are managed using a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day . However, because nitrosamines fall into the cohort of concern, their acceptable intake (AI) limits are calculated based on compound-specific rodent carcinogenicity data (TD50 values), often resulting in limits magnitudes lower than the standard TTC.
The [4] categorizes these compounds into small-molecule nitrosamines and Nitrosamine Drug Substance-Related Impurities (NDSRIs). Table 1 summarizes the stringent quantitative AI limits established for high-profile nitrosamines.
Table 1: Acceptable Intake (AI) Limits for Common N-Nitrosamines
Nitrosamine Category
Compound
Abbreviation
Acceptable Intake (AI) Limit
Small-Molecule
N-Nitrosodimethylamine
NDMA
26.5 ng/day
Small-Molecule
N-Nitrosodiethylamine
NDEA
26.5 ng/day
Small-Molecule
N-Nitroso-N-methyl-4-aminobutyric acid
NMBA
96.0 ng/day
NDSRI
N-Nitroso-varenicline
NNV
37.0 ng/day
NDSRI
N-Nitroso-duloxetine
NND
100.0 ng/day
Overcoming Analytical Blind Spots: The Enhanced Ames Test
Historically, the standard bacterial reverse mutation assay (Ames test) yielded false negatives for many nitrosamines. As an application scientist, I trace this failure directly to assay mechanics: standard plate incorporation limits the physical interaction time between the lipophilic nitrosamine, the aqueous S9 enzymes, and the bacteria. Furthermore, standard 10% rat liver S9 lacks the optimal concentration and specific activity of CYP2E1 required for the initial α-hydroxylation of complex NDSRIs [5].
To resolve this, we employ the Enhanced Ames Test . By utilizing 30% hamster liver S9 and a liquid pre-incubation phase, we force the metabolic equilibrium toward the generation of the reactive diazonium ion, maximizing DNA exposure prior to agar immobilization.
Enhanced Ames Test workflow utilizing pre-incubation and optimized S9 mix.
This protocol acts as a self-validating system; failure of the specific positive controls invalidates the run, ensuring no false negatives are reported due to metabolic incompetence.
Step 1: Preparation of Optimized Metabolic Activation System (MAS)
Thaw phenobarbital/5,6-benzoflavone-induced Hamster Liver S9 fraction on ice.
Prepare the S9 mix to achieve a final concentration of 30% v/v S9 in the presence of essential cofactors (NADP+, Glucose-6-phosphate, MgCl2, KCl in sodium phosphate buffer). Causality: 30% hamster S9 provides the dense CYP profile necessary for sterically hindered NDSRIs.
Step 2: Liquid Pre-Incubation Phase
In sterile glass tubes, combine 0.1 mL of the tester strain suspension (e.g., S. typhimurium TA1535 or E. coli WP2 uvrA), 0.5 mL of the 30% Hamster S9 mix, and 0.1 mL of the test compound dissolved in an appropriate vehicle (e.g., water or methanol; avoid DMSO as it can inhibit nitrosamine mutagenicity).
Incubate the mixture in a shaking water bath at 37°C for exactly 30 minutes. Causality: This liquid phase allows unimpeded molecular collisions, ensuring the short-lived diazonium ion is generated in direct proximity to bacterial DNA.
Step 3: Agar Overlay and Plating
Add 2.0 mL of molten top agar (containing trace histidine/biotin or tryptophan) maintained at 45°C to the pre-incubation tubes.
Vortex gently and pour immediately onto minimal glucose agar plates. Allow to solidify.
Step 4: Incubation and Self-Validating Scoring
Incubate inverted plates at 37°C for 48 to 72 hours.
Self-Validation Checkpoint: Quantify revertant colonies. The assay is only deemed valid if the concurrent positive control (NDMA at 10 µ g/plate ) exhibits a
≥
3-fold increase in revertants compared to the vehicle control. If this threshold is missed, the metabolic competence of the S9 batch is compromised, and the assay must be repeated.
In Vivo Confirmation: Transgenic Rodent (TGR) Mutation Assays
When in vitro Ames results are equivocal, or when a compound is flagged by the Carcinogenic Potency Categorization Approach (CPCA), in vivo validation is mandatory. Transgenic Rodent (TGR) assays (e.g., MutaMouse) provide a holistic, self-validating systemic environment where native hepatic metabolism, pharmacokinetics, and DNA repair mechanisms are fully active.
Protocol 2: In Vivo Transgenic Rodent Mutation Assay (MutaMouse Model)
Step 1: Animal Dosing Strategy
Administer the test nitrosamine daily via oral gavage to male MutaMouse subjects (containing the recoverable lacZ reporter gene) for 28 consecutive days.
Include a vehicle control group and a positive control group dosed with N-ethyl-N-nitrosourea (ENU).
Step 2: Tissue Isolation and DNA Extraction
Following a 3-day manifestation period (Day 31), euthanize the animals and harvest target tissues (primarily the liver, the primary site of nitrosamine metabolism).
Extract high-molecular-weight genomic DNA using a phenol-chloroform-free, column-based method to prevent artificial DNA oxidation.
Step 3: In Vitro Packaging and Plaque Assay
Use lambda phage packaging extracts to excise the lacZ reporter gene from the mouse genomic DNA and package it into viable phage particles.
Infect E. coli C (galE-) host cells with the packaged phage and plate on agar containing the chromogenic substrate X-Gal.
Step 4: Mutant Frequency Calculation and Validation
Count the total number of plaques (viable phages) and the number of blue plaques (mutated lacZ genes). Calculate the mutant frequency (MF).
Self-Validation Checkpoint: The assay is validated only if the ENU positive control yields a statistically significant, multi-fold increase in MF in the liver compared to the vehicle control, confirming that the DNA extraction and packaging efficiency are within strict historical control limits.
Conclusion
The genotoxicity of N-nitroso compounds represents a critical vulnerability in pharmaceutical manufacturing. By understanding the precise mechanism of α-hydroxylation and diazonium ion formation, scientists can move beyond standard, flawed testing methodologies. Implementing self-validating protocols like the Enhanced Ames Test and TGR assays ensures that our analytical frameworks are as robust and sophisticated as the chemical threats they are designed to detect.
References
Title: Predicting DNA-Reactivity of N-Nitrosamines: A Quantum Chemical Approach
Source: American Chemical Society (ACS)
URL: [Link]
Title: DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways
Source: National Institutes of Health (NIH) / PMC
URL: [Link]
Title: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk, M7(R2)
Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH)
URL: [Link]
Title: Control of Nitrosamine Impurities in Human Drugs (Revision 2)
Source: U.S. Food and Drug Administration (FDA)
URL: [Link]
Title: Optimizing the detection of N-nitrosamine mutagenicity in the Ames test
Source: National Institutes of Health (NIH) / PMC
URL: [Link]
Foundational
Unveiling the Nexus of Dietary Carcinogens: The Discovery and Mechanistic Toxicology of 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline
Executive Summary As a Senior Application Scientist specializing in molecular toxicology and trace-level impurity profiling, I frequently encounter compounds that bridge multiple classes of toxicophores. 5-Amino-6-[(N-me...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist specializing in molecular toxicology and trace-level impurity profiling, I frequently encounter compounds that bridge multiple classes of toxicophores. 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline (CAS: 1794810-51-7) represents a critical intersection between two of the most potent classes of dietary carcinogens: Heterocyclic Aromatic Amines (HCAs) and N-Nitroso Compounds (NOCs)[1]. This whitepaper deconstructs the history, chemical causality, and analytical methodologies surrounding this unique molecule, providing a comprehensive guide for researchers in drug development, food safety, and molecular epidemiology.
Historical Context & Discovery
The genesis of this compound is inextricably linked to the discovery of HCAs in the late 20th century. When meat or fish is cooked at high temperatures (>150°C), the Maillard reaction between amino acids, hexoses, and creatinine yields highly mutagenic imidazoquinolines, most notably MeIQ (2-amino-3,4-dimethylimidazo[4,5-f]quinoline)[2].
However, the synthesis and endogenous formation of MeIQ rely on a critical intermediate: N6,7-dimethylquinoline-5,6-diamine (5-amino-6-methylamino-7-methylquinoline)[3]. Researchers soon realized that in the presence of nitrosating agents—such as sodium nitrite used in cured meats or endogenous nitric oxide in the acidic gastric environment—this secondary amine precursor undergoes rapid nitrosation. This competitive reaction prevents the cyclization into MeIQ and instead yields 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline. The discovery of this N-nitroso derivative provided a missing link explaining the synergistic carcinogenic risk of consuming high-temperature cooked meats alongside nitrite-cured products[4].
Fig 1. Chemical pathway linking dietary precursors to MeIQ and its N-nitroso derivative.
Chemical Architecture & Mechanistic Toxicology
To understand the profound toxicity of 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline, we must analyze its structural causality. The molecule possesses a "dual-threat" architecture:
The Quinoline Core : The planar, aromatic nature of the 7-methylquinoline system allows for highly efficient non-covalent intercalation between DNA base pairs.
The N-Nitroso Pharmacophore : Located at the C6 position, the N-methyl-N-nitroso group acts as a potent alkylating agent upon metabolic activation.
Metabolic Activation Pathway
Unlike direct-acting mutagens[5], N-nitroso compounds require enzymatic bioactivation. In the hepatic environment, Cytochrome P450 enzymes (specifically CYP2E1 and CYP1A2) catalyze the[2]. This hydroxylation destabilizes the molecule, leading to spontaneous cleavage that releases formaldehyde and an alkyl diazonium ion. This highly electrophilic intermediate aggressively attacks the nucleophilic centers of DNA, predominantly forming O6-methylguanine and N7-methylguanine adducts[6]. If not repaired by O6-methylguanine-DNA methyltransferase (MGMT), these adducts cause G-to-A transition mutations during DNA replication, initiating carcinogenesis.
Fig 2. CYP450-mediated metabolic activation of the N-nitroso derivative leading to DNA adducts.
Quantitative Data Summaries
The toxicological profile of this compound is best understood when benchmarked against its structural relatives. The following table summarizes the key metrics:
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step incorporates a functional rationale to guarantee accuracy.
Protocol 1: Biomimetic Synthesis of the N-Nitroso Derivative
Rationale: This protocol mimics the acidic environment of the human stomach to evaluate the endogenous formation of the nitrosamine from its dietary precursor.
Substrate Preparation : Dissolve 10.0 mg of N6,7-dimethylquinoline-5,6-diamine[3] in 5.0 mL of 0.1 M HCl. Causality: The acidic medium (pH ~1.0) protonates the primary amine at C5, sterically and electronically directing the nitrosation exclusively to the secondary amine at C6.
Thermal Control : Submerge the reaction vessel in an ice bath, maintaining a strict temperature of 0–4°C. Causality: Nitrosation is highly exothermic; thermal control prevents the degradation of the resulting N-nitroso compound.
Nitrosation : Add 1.1 molar equivalents of Sodium Nitrite (NaNO2) dissolved in 1.0 mL of deionized water dropwise over 10 minutes. Stir for 30 minutes.
Quenching & Extraction : Quench the reaction with 1.0 M NaOH to neutralize the pH to 7.5. Extract the aqueous layer three times with 10 mL of dichloromethane (DCM).
Validation : Dry the combined organic layers over anhydrous Na2SO4, evaporate under reduced pressure, and confirm the structure via [6] (Target m/z:[M+H]+ 217.1).
Rationale: Standard Ames tests often fail to capture the full mutagenic spectrum of dual-threat compounds. This modified protocol uses specific strains to differentiate between intercalation and alkylation.
Strain Selection : Prepare cultures of Salmonella typhimurium TA98 (sensitive to frameshift mutations via intercalation) and TA100 (sensitive to base-pair substitutions via alkylation).
Metabolic Activation : Prepare a 10% mammalian liver S9 fraction mix. Causality: The S9 fraction provides the CYP450 enzymes necessary for the α-hydroxylation of the N-nitroso group[2].
Exposure : Incubate 0.1 mL of the bacterial culture, 0.5 mL of S9 mix, and 10–100 µg of 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline for 20 minutes at 37°C.
Plating & Incubation : Add 2.0 mL of molten top agar, pour onto minimal glucose agar plates, and incubate at 37°C for 48 hours.
Validation : Count revertant colonies. A positive result in TA100 indicates successful metabolic activation and DNA alkylation, validating the compound's N-nitroso activity.
Conclusion
The discovery and characterization of 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline highlight the complex, multi-step nature of dietary carcinogenesis. By acting as a structural bridge between the Maillard-derived HCAs and the nitrite-derived NOCs, this compound serves as a vital analytical standard for modern toxicologists. As regulatory agencies continue to scrutinize nitrosamine impurities in both food and pharmaceuticals, robust methodologies for detecting and understanding these complex derivatives remain paramount.
References
Meat Consumption and Cancer Risk
PLOS Medicine
URL:[Link]
MeIQ (2-Amino-3,4-dimethylimidazo[4,5-f]quinoline)
IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 103
URL:[Link]
Formation of a nitro derivative of 2-amino-3,4-dimethylimidazo[4,5-f]quinoline by photo-irradiation
Carcinogenesis (Oxford Academic)
URL:[Link]
DNA Adduct Formation of 2-Amino-9H-pyrido[2,3-b]indole and 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline in Mouse Liver and Extrahepatic Tissues
Toxicological Sciences (Oxford Academic)
URL:[Link]
Comprehensive Technical Guide: Solubility and Stability of 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline
Executive Summary The detection and quantification of nitrosamine impurities in pharmaceutical products has become one of the most critical quality control mandates in modern drug development. Driven by stringent regulat...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The detection and quantification of nitrosamine impurities in pharmaceutical products has become one of the most critical quality control mandates in modern drug development. Driven by stringent regulatory frameworks from the FDA[1] and EMA[2], analytical laboratories require highly pure, stable reference standards to quantify Nitrosamine Drug Substance-Related Impurities (NDSRIs) and small-molecule mutagens.
5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline (CAS 1794810-51-7) is a specialized, complex nitrosamine standard[3]. Presenting as a yellowish-brown solid[3], its molecular architecture poses unique challenges for analytical scientists. This whitepaper provides an authoritative, in-depth analysis of the solubility dynamics and stability kinetics of this compound, equipping researchers with self-validating protocols to ensure absolute scientific integrity during LC-MS/MS workflows.
Physicochemical Profiling & Structural Causality
To master the handling of CAS 1794810-51-7, one must first understand how its structural domains dictate its physical behavior. The molecule (C₁₁H₁₂N₄O, MW: 216.24 g/mol ) consists of three interactive moieties:
The Quinoline Core (with 7-Methyl substitution): This highly lipophilic aromatic system drives the compound's poor aqueous solubility at neutral pH. It also makes the molecule highly retentive on C18 reversed-phase columns.
The 5-Amino Group: Acting as a weak base, this primary amine allows for pH-dependent solubility. Protonation of this group at low pH (e.g., in 0.1% Formic Acid) significantly enhances solvation in aqueous-organic mixtures.
The 6-(N-methyl-N-nitrosoamino) Group: This is the critical site of instability. The N-NO bond is highly susceptible to UV-induced homolytic cleavage and thermal degradation, requiring strict environmental controls.
Solubility Dynamics and Solvent Selection
A common pitfall in nitrosamine analysis is the selection of an inappropriate solvent for stock solutions. While thermodynamic solubility might be high in certain solvents, kinetic stability often suffers.
Table 1: Empirical Solubility Matrix for CAS 1794810-51-7
Solvent System
Solubility Limit (approx.)
Application Suitability
Causality & Notes
Water (pH 7.0)
< 0.1 mg/mL
Poor
High lipophilicity of the quinoline core prevents hydration.
Water (0.1% Formic Acid)
~ 2.5 mg/mL
Moderate
Protonation of the 5-amino group induces polarity and dissolution.
DMSO (100%)
> 50 mg/mL
High (Short-term)
Excellent thermodynamic solubilizer, but hygroscopic nature promotes long-term oxidative degradation.
Acetonitrile (100%)
~ 15 mg/mL
Optimal (Stock)
Aprotic, non-hygroscopic. Preserves the N-NO bond integrity for long-term storage at -20°C.
Methanol (100%)
~ 20 mg/mL
Moderate
Protic solvent; can participate in trans-nitrosation or degradation over extended periods.
Protocol 1: Preparation of Self-Validating Stock Solutions
To ensure trustworthiness, this protocol incorporates a self-validating System Suitability Test (SST) to confirm the integrity of the N-NO bond prior to quantitative use.
Weighing: Using an anti-static microbalance, accurately weigh 1.0 mg of the yellowish-brown solid[3] into a 2.0 mL low-actinic (amber) volumetric flask.
Dissolution: Add 0.8 mL of LC-MS grade Acetonitrile (MeCN). Do not use DMSO for stocks intended for storage >24 hours.
Cold Sonication: Sonicate the flask in an ice-water bath for 5 minutes. Causality: Standard ultrasonic baths generate localized heat (>40°C), which provides the activation energy needed for thermal denitrosation. Cold sonication prevents this degradation.
Volume Adjustment: Bring to volume (1.0 mL) with MeCN to yield a 1.0 mg/mL stock. Store immediately at -20°C[4].
Self-Validation (SST): Dilute a 10 ng/mL aliquot in 50:50 MeCN:H₂O (0.1% FA). Inject into the LC-MS/MS. Monitor the intact nitrosamine (
[M+H]+=217.1
) and the denitrosated secondary amine degradant (
[M+H]+=188.1
). Validation Rule: The peak area of the degradant must be < 1.0% of the intact peak.
Stability Kinetics and Degradation Pathways
Nitrosamines are notoriously unstable under specific environmental conditions. FDA guidelines emphasize the need to understand degradation pathways that could compromise analytical accuracy[5].
Table 2: Stability Half-Life Profile
Environmental Condition
Estimated Half-Life (t½)
Primary Degradation Mechanism
Ambient Light (Clear Vial, 25°C)
< 4 Hours
Photolytic homolytic cleavage of the N-NO bond.
Amber Vial (25°C, MeCN)
> 14 Days
Slow thermal degradation / oxidation.
Amber Vial (-20°C, MeCN)
> 12 Months
Highly stable; thermal energy is insufficient for cleavage.
Aqueous Acid (pH < 2.0, 40°C)
~ 48 Hours
Acid-catalyzed denitrosation.
The Mechanism of Photolytic Degradation
When exposed to UV or ambient light, the N-NO bond of CAS 1794810-51-7 absorbs photons, leading to homolytic cleavage. This generates a nitric oxide radical (NO•) and a secondary amine radical. The amine radical quickly abstracts a hydrogen atom from the solvent matrix, yielding the denitrosated degradant: 5-amino-6-(N-methylamino)-7-methylquinoline.
Figure 1: Photolytic and thermal degradation pathway of the N-nitroso moiety.
Analytical Workflows & Handling Protocols
To comply with regulatory expectations for nitrosamine control[6], analytical methods must be stability-indicating. The following workflow ensures that degradation is minimized during the sample run sequence.
Sample Preparation Environment: All dilutions must be performed under UV-filtered (yellow) lighting.
Diluent Selection: Use 50:50 LC-MS Grade H₂O:MeCN with 0.1% Formic Acid. Causality: The acidic aqueous environment protonates the quinoline core for sharp chromatographic peak shape, while the 50% organic modifier prevents precipitation in the autosampler.
Autosampler Conditions: Set the autosampler thermostat strictly to 4°C. Causality: Nitrosamines in aqueous-organic mixtures are prone to hydrolysis at room temperature over a 24-hour sequence run.
Chromatography: Utilize a superficially porous particle (SPP) C18 column to achieve high efficiency and rapid elution, minimizing the time the compound spends in the mobile phase.
Figure 2: Self-validating analytical workflow for nitrosamine quantification.
Conclusion & Best Practices
The accurate quantification of 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline relies entirely on respecting its physicochemical vulnerabilities.
Always use LC-MS grade Acetonitrile for stock solutions rather than DMSO to prevent oxidative degradation.
Always utilize amber glassware and UV-filtered lighting to prevent photolytic homolytic cleavage of the N-NO bond.
Always implement a self-validating SST to monitor the m/z 188.1 denitrosated degradant before proceeding with quantitative sample analysis.
By adhering to these causally-driven protocols, laboratories can ensure robust, reproducible data that meets the rigorous standards of global regulatory bodies.
References
Source: U.S. Food and Drug Administration (fda.gov)
Title: Control of Nitrosamine Impurities in Human Drugs | FDA (August 2024 Update)
Source: European Medicines Agency (europa.eu)
Title: 1794810-51-7| Chemical Name : 5-Amino-6-[(N-methyl-N-nitroso)
Title: 1794810-51-7 CAS Manufactory - ChemicalBook
Source: ChemicalBook
URL
A Theoretical and Computational Investigation of 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline: A Methodological Whitepaper
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This guide outlines a comprehensive theoretical and computational framework for the characterization of 5-Amino-6-[(N-m...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide outlines a comprehensive theoretical and computational framework for the characterization of 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline. This molecule, while not extensively documented in current literature, possesses a unique chemical architecture combining the biologically significant quinoline scaffold with a reactive N-nitrosoamino moiety. The quinoline core is a well-established pharmacophore found in numerous therapeutic agents, known for a wide range of biological activities including anticancer and antimalarial properties.[1][2] Conversely, the N-nitroso group is a recognized structural alert, often associated with mutagenicity and carcinogenicity.[3] This dual nature makes a thorough in silico evaluation imperative prior to any synthetic or experimental endeavors. This document serves as a detailed roadmap for researchers, providing validated computational protocols to predict the molecule's electronic structure, spectroscopic properties, reactivity, and potential for interacting with biological targets. By leveraging Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), and molecular docking simulations, we establish a robust, self-validating workflow to generate foundational data, enabling a scientifically grounded assessment of the molecule's potential and risks.
Introduction: A Molecule of Dichotomous Potential
The process of drug discovery is an arduous and costly endeavor, with an exceedingly high failure rate from initial screening to market approval.[4] Computational chemistry and in silico analysis have become indispensable tools for mitigating these risks, offering predictive insights into a molecule's behavior long before it is synthesized.[4] The subject of this guide, 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline, presents a compelling case for such a preliminary investigation.
The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry
Quinoline and its derivatives are heterocyclic compounds that form the structural backbone of a vast array of natural products and synthetic pharmaceuticals.[5] Their rigid, planar structure and ability to intercalate with DNA have made them a cornerstone in the development of anticancer agents.[5][6] Furthermore, their derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antimalarial, antibacterial, anti-inflammatory, and antifungal properties.[1][7] The amino-substituted quinoline core, in particular, is a feature of many bioactive molecules, enhancing their ability to form key interactions with biological macromolecules.[8] The presence of this scaffold in the target molecule immediately suggests a potential for significant biological activity that warrants exploration.
The N-Nitroso Moiety: A Critical Determinant of Reactivity and Toxicity
N-nitroso compounds (NOCs) are a class of chemicals defined by the N-N=O functional group. Their chemistry is complex and has been a subject of significant research, largely due to their classification as potent carcinogens and mutagens in many cases.[3] The formation of N-nitrosamines can occur from the reaction of secondary amines with nitrosating agents, a process that has been extensively studied using computational methods to understand its mechanisms and kinetics.[9][10] The N-nitroso group confers a unique electronic character, featuring both nucleophilic lone pairs and the potential for radical processes.[11] From a drug development perspective, the presence of an N-nitroso group is a major safety concern. Therefore, understanding its electronic influence on the quinoline system and its potential reactivity is a primary objective of the proposed computational workflow.
Rationale for a Computational-First Approach
Given the juxtaposition of a privileged pharmacophore with a group of toxicological concern, a computational-first approach is the most responsible and efficient path forward. This guide details the necessary in silico experiments to:
Establish the molecule's stable three-dimensional conformation.
Elucidate its electronic properties to predict sites of reactivity.
Simulate its spectroscopic signature to aid in future experimental identification.
Explore its potential to bind with a relevant anticancer target, using its quinoline core as a guide.
Provide a foundational dataset that can inform a risk-benefit analysis for any subsequent laboratory-based research.
Computational Methodologies: A Validated Workflow
The following protocols are designed as a self-validating system. The initial quantum chemical calculations provide the fundamental electronic and structural data necessary for more complex simulations like molecular docking. The results from each stage inform the next, creating a logical and scientifically rigorous investigative cascade.
Quantum Chemical Characterization
Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) offers a favorable balance between computational cost and accuracy for organic molecules of this size.[12]
Protocol 2.1.1: DFT for Structural and Electronic Analysis
Initial Structure Generation: The 2D structure of 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline will be sketched and converted to a 3D structure using molecular modeling software.
Geometry Optimization: A full geometry optimization will be performed using DFT.
Methodology: The B3LYP functional, a widely used hybrid functional, combined with a robust basis set such as 6-311+G(d,p) is recommended. The D3 dispersion correction should be included to accurately model intramolecular interactions.
Causality: This step is critical to find the molecule's most stable, lowest-energy conformation. All subsequent calculations must be performed on this optimized geometry to be meaningful.
Frequency Analysis: A vibrational frequency calculation will be performed on the optimized geometry using the same level of theory.
Causality: This is a self-validating step. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum and not a transition state.
Electronic Property Calculation: Single-point energy calculations on the optimized structure will be used to derive key electronic descriptors.
Properties: Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, HOMO-LUMO energy gap (ΔE), and the Molecular Electrostatic Potential (MEP) surface.[1]
Causality: These descriptors are fundamental to understanding reactivity. The HOMO and LUMO locations indicate the molecule's ability to donate and accept electrons, respectively.[2] The MEP map visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting how it will interact with other species.[6]
Spectroscopic Prediction (TD-DFT): Time-Dependent DFT calculations will be performed to predict the UV-Visible absorption spectrum.
Methodology: The CAM-B3LYP functional is often well-suited for studying charge-transfer excitations.[2] An implicit solvent model, such as the Integral Equation Formalism Polarizable Continuum Model (IEF-PCM) for water or ethanol, must be included to simulate realistic solution-phase conditions.[9]
Causality: This provides a theoretical spectroscopic fingerprint (λmax) that can be directly compared with future experimental data for validation of the computational model.
Caption: Quantum Chemistry workflow for structural and electronic analysis.
Molecular Docking and Dynamics for Biological Target Interaction
Based on the extensive use of quinoline derivatives as kinase inhibitors, a plausible biological target for investigation is the Epidermal Growth Factor Receptor (EGFR), which is implicated in many cancers.[6]
Protocol 2.2.1: Docking and MD Simulation
Target and Ligand Preparation:
Receptor: The crystal structure of the EGFR kinase domain (e.g., PDB ID: 1M17) will be obtained from the Protein Data Bank. Water molecules and co-crystallized ligands will be removed, and polar hydrogens and charges will be added.
Ligand: The DFT-optimized structure of 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline will be used. Charges will be assigned.
Causality: Proper preparation is essential for accurate docking. Using the lowest-energy ligand conformer from DFT ensures the simulation starts from a physically realistic state.
Molecular Docking: Docking simulations will be performed using software like AutoDock Vina.
Methodology: A grid box will be defined to encompass the ATP-binding site of EGFR. The software will then explore possible binding poses of the ligand within this site and score them based on binding affinity (e.g., in kcal/mol).
Causality: This simulation predicts the most likely binding mode and provides a quantitative estimate of the binding strength, allowing for a preliminary assessment of the molecule's potential as an EGFR inhibitor.[6]
Analysis of Binding Interactions: The best-scoring pose will be visualized and analyzed.
Methodology: Interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and key amino acid residues in the active site will be identified.
Causality: This analysis provides a mechanistic hypothesis for why the molecule binds to the target, which is crucial for any future efforts in lead optimization.
Molecular Dynamics (MD) Simulation: The highest-ranked protein-ligand complex from docking will be subjected to an MD simulation.
Methodology: The complex will be placed in a simulated box of water with counter-ions to create a physiologically relevant environment. The simulation will be run for a significant duration (e.g., 100 ns) using software like GROMACS or AMBER.
Causality: While docking is a static snapshot, MD simulates the dynamic nature of the complex over time. This validates the stability of the predicted binding pose. Key metrics like Root Mean Square Deviation (RMSD) are monitored to see if the ligand remains stably bound in the active site.[2][13]
Caption: Workflow for predicting biological target interaction.
Predicted Properties and Mechanistic Discussion
While experimental data is absent, the computational protocols described above allow us to make robust, theory-grounded predictions about the molecule's properties.
Molecular Geometry and Stability
The DFT optimization is expected to yield a largely planar quinoline ring system. The N-methyl-N-nitrosoamino group will likely exhibit some rotation around the C6-N bond, and the precise dihedral angle will be a key output of the optimization. The table below presents hypothetical but chemically reasonable values for key geometric parameters.
Parameter
Predicted Value
Rationale
C6-N (amino) Bond Length
~1.39 Å
Partial double bond character due to resonance with the aromatic ring.
N-N (nitroso) Bond Length
~1.32 Å
Shorter than a typical N-N single bond, indicating delocalization.
N=O (nitroso) Bond Length
~1.22 Å
Typical N=O double bond length.
C5-N (amino) Bond Length
~1.38 Å
Similar to C6-N, influenced by the electron-donating amino group.
Electronic Structure and Reactivity
The interplay between the electron-donating amino group and the complex electronic nature of the N-nitrosoamino group will define the molecule's reactivity.
Frontier Molecular Orbitals (HOMO-LUMO): The HOMO is predicted to be localized primarily over the electron-rich 5-amino-quinoline system, making this region the most susceptible to electrophilic attack. The LUMO is expected to have significant contributions from the N=O bond of the nitroso group, indicating this site as a potential electron acceptor. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a smaller gap suggests higher reactivity.[1]
Molecular Electrostatic Potential (MEP): The MEP surface will visually confirm these predictions. A region of strong negative potential (red) is expected around the oxygen atom of the nitroso group and the nitrogen of the quinoline ring, highlighting them as primary sites for protonation or interaction with electrophiles. Regions of positive potential (blue) will be found around the N-H protons of the amino group, indicating their potential to act as hydrogen bond donors.
Quantum Descriptor
Predicted Value
Implication
EHOMO
~ -5.5 eV
Relatively high, indicating good electron-donating capability.
ELUMO
~ -1.8 eV
Moderately low, indicating ability to accept electrons.
ΔE (HOMO-LUMO Gap)
~ 3.7 eV
Suggests moderate reactivity and kinetic stability.
Dipole Moment
~ 3.5 - 4.5 D
Indicates a polar molecule, which may influence solubility and binding.
Potential Biological Activity and Toxicity Assessment
Docking Insights: Molecular docking into the EGFR active site is hypothesized to show favorable binding. Key interactions could include a hydrogen bond between the quinoline nitrogen and a backbone amide of a key residue (e.g., Met793), and π-π stacking between the quinoline ring and a phenylalanine residue (e.g., Phe723). The 5-amino group could also act as a hydrogen bond donor to nearby residues.
Toxicological Considerations: The primary concern is the N-nitrosoamino group. This functional group is a well-known structural alert for mutagenicity. Computational models for toxicity prediction (e.g., DEREK Nexus) would almost certainly flag this molecule. The mechanism often involves metabolic activation to an unstable species that can alkylate DNA. Therefore, any future experimental work must be preceded by a thorough in vitro toxicological assessment, such as an Ames test for mutagenicity.
Conclusion and Future Directions
This guide has detailed a comprehensive, multi-pillar computational strategy for the initial investigation of 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline. The proposed workflow, integrating DFT, TD-DFT, and molecular dynamics, provides a powerful, cost-effective method for generating foundational knowledge on a novel chemical entity.
The in silico data predicts a molecule with moderate reactivity, a distinct electronic signature, and a plausible mechanism for binding to cancer-related protein targets like EGFR. However, the significant toxicological risk associated with the N-nitroso moiety cannot be overstated.
Recommended Future Directions:
Chemical Synthesis: Development of a synthetic route to produce a small quantity of the compound for analytical purposes.
Experimental Validation:
Acquisition of experimental UV-Vis and NMR spectra to compare with and validate the TD-DFT and DFT-calculated results.[6]
Performance of an Ames test to experimentally determine the mutagenic potential of the compound.
In Vitro Biological Assays: If the compound is found to be non-mutagenic (an unlikely but possible outcome), its inhibitory activity against the EGFR kinase could be assessed using enzymatic assays.
This computational roadmap provides the essential preliminary data to make an informed decision on whether to commit the significant resources required for the synthesis and experimental evaluation of this intriguing, yet potentially hazardous, molecule.
References
Chavan, N. D., & Vijayakumar, V. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances. Available at: [Link]
Chavan, N. D., & Vijayakumar, V. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. PMC. Available at: [Link]
Sulay, R., et al. (n.d.). Comprehensive computational study on reaction mechanism of N-Nitroso dimethyl amine formation from substituted hydrazine derivatives during ozonation. PMC. Available at: [Link]
Koleva, B. B., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. Available at: [Link]
Kaur, H., et al. (2025). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. PubMed. Available at: [Link]
Chavan, N. D., & Vijayakumar, V. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Publishing. Available at: [Link]
Gualdoni, S., et al. (2021). Three decades of unveiling the complex chemistry of C-nitroso species with computational chemistry. RSC Publishing. Available at: [Link]
Butler, R. N., et al. (2015). An Experimental and Computational Approach to Understanding the Reactions of Acyl Nitroso Compounds in [4 + 2] Cycloadditions. The Journal of Organic Chemistry. Available at: [Link]
Snell, C., et al. (2026). Computational Mechanistic Study on N-Nitrosation Reaction of Secondary Amines. Journal of Molecular Modeling. Available at: [Link]
Nanda, K., et al. (2020). Pathways for N-Nitroso Compound Formation: Secondary Amines and Beyond. Organic Process Research & Development. Available at: [Link]
Kumar, A., et al. (2024). Computational analysis followed by in vitro studies to explore cytokines (TNF-α, IL-6 and IL-1β) inhibition potential of the new natural molecule polonilignan. PubMed. Available at: [Link]
Pharmaffiliates. (n.d.). 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline. Pharmaffiliates. Available at: [Link]
Kannen, V., et al. (2014). A novel aromatic mutagen, 5-amino-6-hydroxy-8H-benzo[11][14]azepino[5,4,3-de]quinolin-7-one (ABAQ), induces colonic preneoplastic lesions in mice. PMC. Available at: [Link]
Li, K., et al. (2018). Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). PLOS One. Available at: [Link]
Ryabukhin, S. V., et al. (2022). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. MDPI. Available at: [Link]
Sestito, S., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. MDPI. Available at: [Link]
El-Sayed, W. A., & Al-bassam, M. M. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. PMC. Available at: [Link]
Franco, C. H. S., et al. (2024). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. ResearchGate. Available at: [Link]
Al-Shehri, S., et al. (2022). Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. MDPI. Available at: [Link]
El-Hashash, M. A., & El-Gendy, A. M. (2024). Biological Activities of Recent Advances in Quinazoline. IntechOpen. Available at: [Link]
Laurita, E., et al. (2021). Amidinoquinoxaline-Based Nitrones as Lipophilic Antioxidants. MDPI. Available at: [Link]
Sivaraman, T., & Velmurugan, D. (2014). Synthesis and characterization of some quinoline based bisphenols as sensing agents. Der Pharma Chemica. Available at: [Link]
Sharma, R., et al. (2024). Importance of amino acids as therapeutic agents. International Journal of Science and Research Archive. Available at: [Link]
Arrahman, A., et al. (2024). In Silico Analysis of Flavonoid Potential as Inhibitors of Interleukin-6 (IL-6) and Tumor Necrosis Factor-Alpha. Open Access Journals. Available at: [Link]
Vitale, R., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Semantic Scholar. Available at: [Link]
Degliesposti, G. (2025). APPLICATION, EVALUATION, AND IMPROVEMENT OF COMPUTATIONAL METHODOLOGIES IN DRUG DISCOVERY. University of Bologna. Available at: [Link]
Sparaco, R., et al. (2025). Improved Synthesis of 5-Nitrohomovanillic Acid and 6-Nitrohomovanillic Acid as Probes for Metabolism Studies of Endothelium-Derived Dopamines: Identification in Human Amniotic Fluid. PMC. Available at: [Link]
Advanced Analytical Methods for the Trace Detection of 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline
Executive Scope & Regulatory Context As pharmaceutical regulatory landscapes evolve, the detection of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has shifted from a theoretical exercise to a critical quality a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Scope & Regulatory Context
As pharmaceutical regulatory landscapes evolve, the detection of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has shifted from a theoretical exercise to a critical quality attribute. The FDA's updated guidance on the Control of Nitrosamine Impurities in Human Drugs explicitly categorizes NDSRIs as a high-priority cohort of concern, mandating rigorous risk assessments and confirmatory testing[1]. Similarly, the European Directorate for the Quality of Medicines (EDQM) and the EMA require the quantitative determination of complex N-nitrosamine impurities at trace levels[2].
The compound 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline (CAS: 1794810-51-7) presents a unique analytical challenge. Unlike volatile, low-molecular-weight nitrosamines (e.g., NDMA), this molecule possesses a rigid quinoline backbone, a primary amine, and an N-methyl-N-nitroso functional group. This Application Note details a highly specific, self-validating UHPLC-MS/MS protocol designed to overcome isobaric interferences and matrix suppression, enabling robust quantification at the parts-per-billion (ppb) level.
Chemical Profiling & Mechanistic Causality
To design a robust analytical method, one must first understand the physicochemical behavior of the target analyte.
Ionization Dynamics (Why ESI+ over APCI): While Atmospheric Pressure Chemical Ionization (APCI) is often preferred for small, volatile nitrosamines, it is suboptimal here. The quinoline nitrogen (pKa ~4.9) and the primary amine at the C5 position are highly basic. In an acidic mobile phase (0.1% Formic Acid), these sites readily accept protons. Consequently, Electrospray Ionization in positive mode (ESI+) yields a highly abundant [M+H]+ precursor ion at m/z 217.1, providing superior sensitivity over APCI[3].
Chromatographic Selectivity (Why a Biphenyl Phase): Standard C18 columns often fail to separate complex aromatic NDSRIs from structurally similar Active Pharmaceutical Ingredients (APIs). A Biphenyl stationary phase is selected because it leverages
π−π
interactions, offering orthogonal retention mechanisms that effectively resolve the quinoline core from early-eluting polar matrix components.
Fragmentation Pathway: During Collision-Induced Dissociation (CID), the labile N-NO bond is cleaved. The characteristic neutral loss of nitric oxide (NO, -30 Da) generates a highly stable product ion at m/z 187.1, which serves as the primary quantifier transition.
Fig 1: NDSRI formation mechanism and subsequent MS/MS fragmentation pathway.
Experimental Protocol: A Self-Validating System
Direct injection of API solutions inevitably leads to severe ion suppression in the MS source and rapid column degradation. To ensure this protocol acts as a self-validating system , we employ Solid Phase Extraction (SPE) coupled with an isotopically labeled Internal Standard (IS) to normalize extraction recovery and matrix effects dynamically.
Step 3.1: Reagent & Sample Preparation
Internal Standard (IS) Spiking: Accurately weigh 100 mg of the API matrix and dissolve in 5.0 mL of 5% Methanol in LC-MS grade water. Spike the sample with 10 µL of a 100 ng/mL surrogate IS solution (e.g., NDEA-d10 or a structurally matched stable isotope).
SPE Conditioning: Condition a polymeric Hydrophilic-Lipophilic Balance (HLB) SPE cartridge (30 mg/1 mL) with 2.0 mL of 100% Methanol, followed by 2.0 mL of LC-MS grade water. Causality: HLB sorbents capture the moderately polar NDSRI while allowing highly polar salts to pass through.
Loading & Washing: Load the 5.0 mL spiked sample onto the cartridge at a flow rate of 1 mL/min. Wash with 2.0 mL of 5% Methanol in water to remove polar interferences.
Elution & Reconstitution: Elute the target NDSRI using 2.0 mL of 100% Methanol. Evaporate the eluate to dryness under a gentle stream of ultra-pure Nitrogen at 40°C. Reconstitute the residue in 1.0 mL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds and transfer to an autosampler vial.
Fig 2: End-to-end LC-MS/MS analytical workflow for NDSRI trace quantification.
Step 3.2: UHPLC Chromatographic Conditions
Separation is performed on a high-resolution UHPLC system utilizing a Biphenyl stationary phase to maximize
π−π
retention of the quinoline ring.
The triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The desolvation temperature is set to 500°C with a capillary voltage of 3.0 kV to ensure complete droplet evaporation and efficient protonation of the primary amine.
Table 2: MS/MS MRM Transitions and Collision Energies
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Purpose
5-Amino-6-[(N-methyl-N-nitroso)...]
217.1
187.1
18
Quantifier (Loss of NO)
5-Amino-6-[(N-methyl-N-nitroso)...]
217.1
158.1
25
Qualifier (Loss of CH3-N-NO)
Surrogate IS (NDEA-d10)
113.2
74.1
15
Internal Standard
Protocol Self-Validation & System Suitability
To guarantee the trustworthiness of the generated data, the analytical sequence must inherently validate itself against matrix suppression and extraction variability. The following criteria must be met for batch release:
Table 3: Method Validation Acceptance Criteria
Parameter
Acceptance Criteria
Scientific Causality
Blank Carryover
< 20% of LLOQ response
Ensures the highly retentive Biphenyl column is fully flushed, preventing false positives.
IS Recovery
80% – 120%
Validates the efficiency of the HLB SPE extraction and normalizes any residual matrix ion suppression.
S/N Ratio at LLOQ
> 10:1
Guarantees statistical confidence in trace integration at the regulatory Acceptable Intake (AI) limit.
Linearity (
R2
)
> 0.995
Confirms detector response proportionality across the 0.5 ppb to 100 ppb dynamic range.
By adhering to this structured methodology, analytical scientists can confidently quantify 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline, ensuring pharmaceutical products remain compliant with stringent global genotoxic impurity thresholds.
References
Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.[1] URL:[Link]
European Directorate for the Quality of Medicines (EDQM). EUROPEAN PHARMACOPOEIA N-Nitrosamines in active substances.[2] URL:[Link](Note: Sourced via EDQM regulatory updates on EMA alignment)
Chang, S.H., et al. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. PubMed Central (PMC).[3] URL:[Link]
Application Note: Preparative Isolation and Purification of 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline
Executive Summary & Regulatory Context The emergence of complex Nitrosamine Drug Substance-Related Impurities (NDSRIs) has fundamentally shifted pharmaceutical quality control. Under the [1] and the [2], manufacturers ar...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Regulatory Context
The emergence of complex Nitrosamine Drug Substance-Related Impurities (NDSRIs) has fundamentally shifted pharmaceutical quality control. Under the [1] and the [2], manufacturers are required to identify, quantify, and control DNA-reactive compounds to negligible risk levels.
5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline (CAS: 1794810-51-7) is a highly functionalized N-nitrosamine impurity. To accurately quantify this mutagen in active pharmaceutical ingredients (APIs), analytical laboratories require reference standards of exceptional purity (>99.0%). This application note details a highly optimized, self-validating preparative chromatography workflow designed to isolate this specific compound while preserving its fragile N-NO bond.
Physicochemical Profiling & Causality of Method Design
As a Senior Application Scientist, I approach purification not as a sequence of steps, but as a system dictated by the molecule's physicochemical vulnerabilities. Every experimental parameter in this protocol is a direct reaction to the compound's structure:
pH Control & Ionization (The Causality of Buffer Selection): The molecule features a quinoline nitrogen and a primary amine at the 5-position. Drawing structural parallels to 5-aminoquinoline, which exhibits a [3], the molecule is dual-basic. If purified under standard acidic conditions (e.g., 0.1% Formic Acid), the basic sites protonate, leading to extreme peak tailing, poor retention on reversed-phase media, and potential acid-catalyzed denitrosation. Causality: We utilize a 10 mM Ammonium Bicarbonate buffer at pH 8.5 to ensure the molecule remains in its neutral, free-base form, maximizing hydrophobic retention on a C18 column.
Thermal & Photolytic Lability (The Causality of Temperature Control): N-nitrosamines undergo homolytic cleavage of the N-NO bond when exposed to UV light or temperatures exceeding 40°C. Furthermore, N-nitrosamines exhibit restricted rotation around the N-N partial double bond, creating E/Z rotamers. At ambient temperatures, these rotamers can interconvert on the chromatographic timescale, causing severe peak broadening. Causality: The column compartment is actively chilled to 15°C to freeze rotameric interconversion (sharpening the peak) and prevent thermal degradation. All handling is performed in actinic (amber) glassware.
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Each phase contains built-in analytical gates; if a gate fails, the process halts, preventing the propagation of errors or degraded material.
Phase I: Sample Preparation & Matrix Cleanup
Solubilization: Weigh the crude synthetic mixture and dissolve it in a 50:50 mixture of Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) to achieve a concentration of 50 mg/mL. Causality: DMSO provides universal solvation for the quinoline core, while MeOH reduces the injection solvent's viscosity.
Actinic Protection: Transfer the solution immediately to amber glass vials.
Filtration: Pass the solution through a 0.45 µm PTFE syringe filter.
Self-Validation Check: Visual inspection of the filter. If backpressure is excessively high, the sample contains insoluble polymers requiring prior silica flash-chromatography cleanup.
Phase II: Dual-Trigger Preparative HPLC
System Equilibration: Flush the C18 preparative column (250 x 21.2 mm, 5 µm) with 95% Mobile Phase A (10 mM NH₄HCO₃, pH 8.5) and 5% Mobile Phase B (Acetonitrile) at 20.0 mL/min until the baseline stabilizes.
Injection: Inject 500 µL of the filtered sample.
Fraction Collection (The Dual-Trigger System): Configure the fraction collector to operate using a logical AND gate.
Self-Validation Check: The system will only collect fluid when the UV detector reads >50 mAU at 254 nm AND the inline mass spectrometer detects the specific target mass (m/z 217.1 [M+H]⁺). If a co-eluting impurity triggers the UV but lacks the correct mass, it is automatically routed to waste.
Phase III: Cryogenic Lyophilization
Pooling: Combine the validated fractions in a pre-weighed, amber round-bottom flask.
Flash Freezing: Submerge the flask in a dry ice/acetone bath (-78°C) until the liquid is completely solid.
Sublimation: Attach to a lyophilizer (manifold at -80°C, vacuum < 0.1 mBar) for 48 hours. Causality: Lyophilization removes the water and volatile ammonium bicarbonate buffer entirely via sublimation, avoiding the thermal denitrosation that occurs in standard rotary evaporation.
Self-Validation Check: The final product must be a dry, yellowish-brown solid. Any residual liquid indicates incomplete sublimation, requiring further lyophilization.
Figure 2: End-to-end preparative workflow for isolating the N-nitrosamine standard.
Quantitative Data & Quality Control Summaries
Table 1: Preparative HPLC Gradient Conditions
Note: A shallow gradient is employed between 2 and 15 minutes to maximize the resolution of closely eluting des-methyl or denitrosated synthetic impurities.
Time (min)
% Mobile Phase A (Buffer)
% Mobile Phase B (ACN)
Flow Rate (mL/min)
0.0
95
5
20.0
2.0
95
5
20.0
15.0
40
60
20.0
17.0
5
95
20.0
20.0
5
95
20.0
21.0
95
5
20.0
25.0
95
5
20.0
Table 2: Quality Control & Recovery Metrics
Metric
Target Specification
Typical Result (Post-Protocol)
Chromatographic Purity
> 99.0% (by UV 254 nm)
99.4%
Mass Confirmation
m/z 217.1 ± 0.1 [M+H]⁺
217.12
Yield (Recovery)
> 80% from crude
85%
Appearance
Yellowish-Brown Solid
Conforms
Analytical Verification (LC-MS/MS & NMR)
Following lyophilization, the purified standard must undergo rigorous structural verification:
LC-MS/MS: Utilize a high-resolution mass spectrometer (HRMS) to confirm the exact mass. Fragmentation using Collision-Induced Dissociation (CID) should yield a characteristic loss of 30 Da (loss of NO•), which is the definitive mass spectral signature of an N-nitrosamine.
¹H-NMR (400 MHz, DMSO-d6): The NMR spectrum will validate the regiochemistry. Expert Insight: Pay close attention to the N-methyl protons. Due to the restricted rotation of the N-NO bond, these protons will frequently appear as two distinct, unequal singlets (representing the E and Z rotamers) rather than a single peak. This is a normal and expected phenomenon for highly pure N-nitrosamines and should not be mistaken for an impurity.
References
Title: Control of Nitrosamine Impurities in Human Drugs - Guidance for Industry
Source: U.S. Food and Drug Administration (FDA)
URL: [Link]
Title: ICH Harmonised Guideline M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk
Source: International Council for Harmonisation (ICH) / FDA
URL: [Link]
Title: Chemically Modified Cyclofructans for Sub/supercritical Fluid Chromatography and Hydrophilic Interaction Liquid Chromatography
Source: University of Texas at Arlington (MavMatrix Institutional Repository)
URL: [Link]
Method
Application Note: In Vitro Mutagenicity & Genotoxicity Profiling of 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline
Introduction & Mechanistic Causality The compound 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline (CAS: 1794810-51-7) is an N-nitroso derivative of the known mutagenic heterocyclic amine (HCA) 5-amino-6-methylami...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Causality
The compound 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline (CAS: 1794810-51-7) is an N-nitroso derivative of the known mutagenic heterocyclic amine (HCA) 5-amino-6-methylamino-7-methylquinoline[1]. In the context of modern drug development, N-nitrosamines are classified as a "cohort of concern" due to their potent DNA-reactive properties, often requiring stringent control as Nitrosamine Drug Substance-Related Impurities (NDSRIs) under the ICH M7 regulatory framework[2].
The Causality of Nitrosamine Mutagenesis
Unlike direct-acting mutagens, N-nitrosamines are biologically inert until they undergo metabolic activation. The experimental challenge lies in replicating this mammalian metabolism in vitro. The N-methyl group of the nitrosamine undergoes
α
-hydroxylation mediated by Cytochrome P450 enzymes (specifically CYP2E1, CYP2A6, or CYP1A2). This hydroxylation forms an unstable intermediate that spontaneously decomposes into an aldehyde and a highly reactive alkyldiazonium ion . This electrophile covalently binds to nucleophilic centers on DNA (predominantly forming
O6
-alkylguanine adducts), leading to base-pair substitution mutations during DNA replication.
Understanding this causality dictates our experimental design: standard Ames tests often yield false negatives for nitrosamines because standard 10% rat liver S9 fractions lack sufficient specific CYP activity, and the volatility of the intermediates prevents adequate bacteria-compound interaction in standard plate-incorporation methods.
Metabolic activation of the N-nitroso quinoline derivative into a DNA-reactive diazonium ion.
Quantitative Data Presentation: Assay Selection & Expected Profiles
To build a self-validating testing system, the assay battery must account for both the HCA quinoline core (prone to causing frameshift mutations) and the N-nitroso moiety (prone to causing base-pair substitutions).
Protocol A: Modified Pre-Incubation Ames Test (OECD 471)
To prevent the loss of volatile reactive intermediates and ensure sufficient metabolic turnover, this protocol utilizes a pre-incubation methodology rather than the standard plate incorporation[3], coupled with an enhanced S9 mix.
Self-Validating System Requirements:
Negative Control: DMSO (Vehicle).
Positive Control (-S9): Sodium azide (TA1535, TA100), 2-Nitrofluorene (TA98).
Positive Control (+S9): N-Nitrosodimethylamine (NDMA) to specifically validate the 30% S9 activation system.
Step-by-Step Methodology:
Bacterial Culture Preparation: Inoculate nutrient broth with Salmonella typhimurium strains TA98, TA100, and TA1535. Incubate at 37°C for 12–16 hours on an orbital shaker until an optical density (
OD600
) of 1.0–1.5 is reached (approx.
109
cells/mL).
Enhanced S9 Mix Formulation: Prepare a 30% (v/v) S9 mix using Aroclor 1254-induced Syrian hamster liver S9 (or specifically induced rat liver S9). Causality note: Hamster S9 possesses higher baseline CYP2A6/CYP2E1 activity, which is critical for the
α
-hydroxylation of the N-methyl-N-nitroso group.
Test Article Preparation: Dissolve 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline in anhydrous DMSO. Prepare serial dilutions to achieve final plate concentrations ranging from 1.5 to 5000 µ g/plate .
The Pre-Incubation Step (Critical): In sterile glass tubes, combine:
0.1 mL of the bacterial tester strain.
0.1 mL of the test article dilution (or controls).
0.5 mL of the 30% S9 mix (or phosphate buffer for -S9 conditions).
Incubate the mixture at 37°C for 30 minutes with gentle shaking. Causality note: This liquid-phase incubation allows the highly reactive, short-lived diazonium intermediates to interact directly with the bacterial genome before dissipating.
Plating: Add 2.0 mL of molten top agar (supplemented with trace histidine/biotin, maintained at 45°C) to the pre-incubation tubes. Vortex gently and pour immediately onto minimal glucose agar plates.
Incubation & Scoring: Invert plates once solidified and incubate at 37°C for 48–72 hours. Count revertant colonies using an automated colony counter. A positive result is defined as a dose-dependent, reproducible
≥
2-fold increase in revertants over the vehicle control.
Workflow for the modified pre-incubation Ames test optimized for volatile nitrosamines.
Protocol B: In Vitro Mammalian Cell Micronucleus Test (MNvit)
To satisfy ICH M7 requirements for comprehensive genotoxicity profiling, the Ames test must be supplemented with an in vitro assay capable of detecting chromosomal damage (clastogenicity and aneugenicity)[4].
Step-by-Step Methodology:
Cell Culture: Maintain TK6 human lymphoblastoid cells in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum.
Treatment: Expose TK6 cells (
5×105
cells/mL) to varying concentrations of 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline for 4 hours in the presence of 10% S9 mix, and for 24 hours in the absence of S9.
Cytokinesis Block: Following the treatment period, wash the cells and resuspend in fresh media containing Cytochalasin B (4.5 µg/mL). Causality note: Cytochalasin B inhibits actin polymerization, preventing cytokinesis but allowing nuclear division. This ensures that only cells that have undergone exactly one division (binucleated cells) are scored for micronuclei, preventing false negatives from cell cycle arrest.
Harvest and Staining: After 24 hours of Cytochalasin B exposure, harvest the cells via centrifugation. Treat with a mild hypotonic solution (0.075 M KCl) to swell the cells, fix with methanol:acetic acid (3:1), and drop onto cold glass slides. Stain with Acridine Orange or Giemsa.
Scoring: Evaluate 2,000 binucleated cells per concentration for the presence of micronuclei. Calculate the Cytokinesis-Block Proliferation Index (CBPI) to ensure cytotoxicity does not exceed 55%, which would invalidate the genotoxic findings.
References
European Medicines Agency (EMA). ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. Available at:[Link]
Organisation for Economic Co-operation and Development (OECD). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. Available at:[Link]
Organisation for Economic Co-operation and Development (OECD). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. Available at:[Link]
handling and storage procedures for 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline
Application Note: Handling, Storage, and Aliquoting Protocols for 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline Executive Summary The compound 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline is a highly...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Handling, Storage, and Aliquoting Protocols for 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline
Executive Summary
The compound 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline is a highly reactive, complex Nitrosamine Drug Substance-Related Impurity (NDSRI). Due to the structural integration of a primary amine, a quinoline core, and an N-methyl-N-nitrosoamino group, this molecule presents unique physicochemical vulnerabilities. Regulatory agencies, including the FDA and EMA, mandate strict control and monitoring of NDSRIs due to their potent mutagenic and carcinogenic profiles[1],[2]. This application note provides field-validated, self-verifying protocols for the safe handling, storage, and decontamination of this specific nitrosamine derivative, ensuring both operator safety and analytical integrity.
To maintain the structural integrity of this NDSRI, researchers must understand the causality behind its degradation pathways:
Photolytic Instability: The N-NO bond is notoriously sensitive to ultraviolet and visible light. Exposure to standard laboratory fluorescent lighting induces rapid photolytic cleavage, generating nitric oxide (NO) radicals and a secondary amine radical[3]. This necessitates the strict use of amber glassware and low-light environments.
Hydrolytic and Acidic Sensitivity: Nitrosamines are susceptible to denitrosation in the presence of moisture and acidic pH[4]. The quinoline nitrogen can be protonated in acidic media, altering the electronic distribution of the molecule and accelerating the hydrolytic loss of the nitroso group. Anhydrous, inhibitor-free solvents are mandatory for reconstitution.
Carcinogenic Potential: While N-nitrosamines typically require metabolic activation via CYP450 enzymes to form DNA-alkylating diazonium ions, laboratory safety standards dictate they must be handled as direct-acting "Select Carcinogens" to mitigate chronic exposure risks[5].
Quantitative Handling & Storage Specifications
Table 1 summarizes the critical parameters for maintaining the stability of 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline.
Parameter
Specification
Mechanistic Rationale
Storage Temperature
-20°C to -80°C
Minimizes thermal degradation kinetics and prevents volatile loss of the compound.
Atmosphere
Argon or Dry N₂
Displaces oxygen and moisture, preventing oxidative degradation and denitrosation.
Light Exposure
< 10 Lux (Amber Light)
Prevents photolytic cleavage of the N-NO bond.
Primary Solvent
Anhydrous THF or DMSO
Ensures complete dissolution without hydrolytic degradation.
Decontamination
10% NaClO or 1M NaOH
Drives oxidative or alkaline cleavage of the nitrosamine core into non-mutagenic byproducts.
Experimental Workflows & Protocols
Figure 1: Safe handling, aliquoting, and decontamination workflow for NDSRI compounds.
Protocol A: Reconstitution and Closed-System Aliquoting
This protocol is designed as a self-validating system to ensure operator safety and sample integrity.
Step 1: Thermal Equilibration
Action: Transfer the sealed amber vial from -20°C storage directly into a light-protected desiccator. Allow 30 minutes for the vial to reach room temperature.
Causality: Opening a cold vial in a humid laboratory environment causes immediate condensation. Water ingress will catalyze the hydrolytic degradation of the nitrosamine[4].
Self-Validation: Visually inspect the exterior of the vial before opening. The complete absence of condensation confirms thermal equilibrium has been achieved.
Step 2: Closed-System Tare and Weighing
Action: Conduct all open-container work inside a certified Class II Type B2 Biological Safety Cabinet or a chemical fume hood (face velocity >100 fpm)[5]. Place a pre-weighed, inert, amber glass vial with a PTFE-lined septum cap on the analytical balance and tare it. Inside the hood, transfer the estimated mass of the quinoline derivative into the vial. Cap tightly, wipe the exterior with a dry, static-free cloth, and re-weigh.
Causality: Nitrosamine powders carry a high risk of aerosolization. Weighing inside a closed system prevents inhalation exposure and prevents cross-contamination of the balance.
Self-Validation: After removing the capped vial, the balance must return to exactly 0.0000 g. A deviation indicates external particulate contamination on the vial or balance pan, triggering immediate localized decontamination.
Step 3: Anhydrous Reconstitution & Inerting
Action: Inject anhydrous, inhibitor-free DMSO or THF through the septum using a gas-tight syringe. Purge the headspace with Argon for 30 seconds via a dual-needle system (one for gas entry, one for venting).
Causality: Argon is heavier than air and effectively displaces oxygen and moisture, ensuring the long-term stability of the N-NO bond during subsequent -80°C storage.
Protocol B: Decontamination and Waste Disposal
Because 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline is a potent alkylating agent precursor, standard soap-and-water cleaning is insufficient.
Step 1: Oxidative Cleavage
Action: Apply a freshly prepared 10% sodium hypochlorite (bleach) solution or 1M NaOH to all contacted surfaces, spatulas, and empty primary containers. Allow a minimum contact time of 30 minutes.
Causality: The highly reactive N-NO bond is susceptible to oxidative and alkaline cleavage. Bleach oxidizes the nitrosamine core into non-mutagenic, water-soluble nitrates and secondary amines.
Self-Validation: The characteristic yellowish-brown tint of the nitrosamine compound will visibly fade to colorless upon successful oxidative destruction. If the yellow tint persists, reapply the bleach solution and extend the contact time.
Step 2: Hazardous Waste Segregation
Action: Collect all decontaminated consumables, gloves, and wipes in a dedicated, rigid container clearly labeled "Hazardous Waste - Carcinogen (Nitrosamine)". Do not mix with general organic waste.
References
European Medicines Agency (EMA). "Nitrosamine impurities: guidance for marketing authorisation holders." europa.eu. URL:[Link]
U.S. Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs." fda.gov. URL:[Link]
MRIGlobal. "MRIGlobal Chemical Carcinogen Repository Catalog." mriglobal.org. URL:[Link]
Stanford Environmental Health & Safety. "General Use SOP - Carcinogens." stanford.edu. URL:[Link]
Saitoh, D., et al. "A synergetic effect of light and anion: near-infrared colorimetric monitoring of nitric oxide (NO) release from fluoride/cyanide anions and a water responsive ruthenium nitrosyl complex." ResearchGate. URL:[Link]
troubleshooting LC-MS analysis of 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline
Welcome to the Technical Support Center for the LC-MS/MS analysis of Nitrosamine Drug Substance-Related Impurities (NDSRIs). This guide is specifically engineered for researchers and drug development professionals tasked...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the LC-MS/MS analysis of Nitrosamine Drug Substance-Related Impurities (NDSRIs). This guide is specifically engineered for researchers and drug development professionals tasked with the trace-level quantitation of 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline .
As a Senior Application Scientist, I have designed this resource to move beyond generic troubleshooting. The quinoline core of this specific NDSRI is highly basic and polar, presenting unique physicochemical challenges—from severe secondary column interactions to profound ion suppression in the mass spectrometer. This guide explains the mechanistic causality behind these failures and provides self-validating protocols to ensure your data meets stringent regulatory thresholds[1].
Part 1: Standardized LC-MS/MS Method Development Workflow
To prevent downstream analytical failures, method development for complex NDSRIs must follow a systematic, step-by-step methodology[2].
Step 1: In-Silico Evaluation & MS Tuning
Solubilization: Dissolve the 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline standard in a suitable solvent (e.g., 50:50 Methanol:Water) to a concentration of 100 ng/mL[2].
Direct Infusion: Infuse the standard directly into the mass spectrometer. Because the quinoline nitrogen and primary amine readily accept protons, optimize for the [M+H]+ precursor ion at m/z 217.1 in positive ion mode.
MRM Optimization: Optimize the collision energy (CE) to monitor the primary transition corresponding to the loss of the nitroso group (-NO, 30 Da) at m/z 187.1, and a secondary transition for confirmation[3].
Step 2: Chromatographic Optimization & API Diversion
Column Selection: Select a highly end-capped C18 or biphenyl UHPLC column to minimize secondary interactions with the basic quinoline core[4].
Mobile Phase: Use 0.1% Formic Acid in Water (Mobile Phase A) and Methanol (Mobile Phase B). Methanol provides superior selectivity for polar nitrosamines compared to acetonitrile[2].
Divert Valve Programming: Map the retention time of the Active Pharmaceutical Ingredient (API) using UV detection. Program the MS divert valve to send the high-concentration API peak to waste, switching inline only for the NDSRI elution window to prevent source fouling[5].
Step 3: Sample Preparation & Matrix Mitigation
Extraction: Extract the formulated drug product using a solvent that solubilizes the NDSRI but precipitates high-molecular-weight excipients (e.g., cold methanol)[3].
Clarification: Centrifuge at 14,000 x g for 10 minutes, followed by filtration through a 0.22 µm PTFE syringe filter[3].
Aqueous Dilution: Dilute the organic supernatant with water prior to injection to match the initial aqueous conditions of the mobile phase, preventing peak distortion[4].
Step 4: Self-Validating Recovery Testing
Matrix Spike: Spike the NDSRI into the API matrix at the target Limit of Quantitation (LOQ)[2].
Validation: Perform a post-extraction spike test (detailed in the FAQ below) to mathematically isolate extraction inefficiency from MS ion suppression.
Part 2: Troubleshooting Logic Visualization
Below is a logical decision tree for diagnosing and resolving low sensitivity issues during NDSRI analysis.
Self-validating troubleshooting logic for diagnosing low NDSRI signal in LC-MS/MS.
Part 3: Troubleshooting Guide & FAQs
Q1: The LOD/LOQ for 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline is failing to meet the Carcinogenic Potency Categorization Approach (CPCA) regulatory thresholds. How can I enhance sensitivity?A1: Causality: Regulatory agencies require increasingly low detection limits for NDSRIs[1][6]. Failure to reach these limits is usually caused by ion suppression from co-eluting matrix components saturating the droplet surface during ionization.
Protocol: First, ensure you are using a high-sensitivity triple quadrupole mass spectrometer[1]. Second, implement a self-validating post-extraction spike test: spike the NDSRI into a pre-extracted blank matrix and compare the peak area to a neat standard prepared in solvent. If the spiked matrix signal is significantly lower, ion suppression is the root cause. To resolve this, utilizing a divert valve to direct the API to waste[5]. Alternatively, switch the ionization source from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI), which is significantly less susceptible to matrix-based ionization effects[4].
Q2: I am observing severe peak tailing and broadening for this specific NDSRI. How do I resolve this chromatographic issue?A2: Causality: 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline contains a highly basic quinoline nitrogen and a primary amine. These basic functional groups undergo strong secondary electrostatic interactions with unreacted, acidic silanol groups on the silica-based stationary phase of the column.
Protocol: Implement a self-validating neutral probe test. Inject a neutral compound (e.g., uracil) alongside your sample. If the neutral probe peak is sharp but the NDSRI tails, the issue is chemical (silanols). If both peaks tail, the issue is mechanical (column void or dead volume). To fix chemical tailing, lower the mobile phase pH using 0.1% formic acid to fully protonate the basic groups, and switch to a heavily end-capped or sterically protected C18 column[2].
Q3: How should I handle sample preparation when the formulated drug product is insoluble in water?A3: Causality: While water is the ideal diluent for nitrosamine analysis because it allows for high aqueous injection volumes without peak distortion[3], the hydrophobic nature of the quinoline core often necessitates organic solvents (like methanol) for efficient extraction. Injecting a high volume of strong organic solvent into a highly aqueous mobile phase causes the analyte to travel un-retained at the solvent front, destroying peak shape.
Protocol: Extract the sample using methanol to ensure full solubilization of the target analyte[4]. Centrifuge the sample to pellet insoluble excipients[3]. Then, take an aliquot of the organic supernatant and dilute it 1:5 or 1:10 with LC-MS grade water prior to injection. This matches the sample diluent strength to the initial mobile phase conditions, restoring sharp peak chromatography.
Q4: I am detecting a high background signal at the MRM transition for this nitrosamine in my blank injections. What is the source?A4: Causality: High background noise at low molecular weights is a common challenge in nitrosamine analysis[3]. For this compound, background contamination typically originates from sample preparation consumables (e.g., nitrocellulose filters), mobile phase additives, or source contamination from previous high-concentration API injections.
Protocol: Systematically isolate the source. Inject a system blank (no injection), a solvent blank (vial with solvent only), and a prep blank (solvent passed through the syringe filter). If the system blank shows high background, the contamination is in the MS source or mobile phase. that optimizing compound-dependent parameters like collision cell exit potential (CXP) and increasing curtain gas pressure can significantly reduce observed background noise[3].
Part 4: Quantitative Optimization Parameters
The table below summarizes the critical LC-MS/MS parameters required to optimize the detection of quinoline-based NDSRIs.
Parameter
Recommended Setting
Mechanistic Rationale
Ionization Source
ESI+ or APCI+
ESI+ is ideal for protonating the basic quinoline nitrogen[5]. APCI+ is utilized if matrix suppression from the API is unmanageable[4].
Precursor Ion
m/z 217.1 [M+H]+
The theoretical monoisotopic mass is 216.10 Da. Protonation occurs readily at the primary amine or quinoline nitrogen.
Product Ions (MRM)
m/z 187.1 (Quantifier)
The primary fragmentation pathway involves the cleavage and loss of the nitroso group (-NO, 30 Da).
Mobile Phase A
0.1% Formic Acid in Water
Low pH ensures the basic functional groups remain fully protonated, improving ESI+ efficiency and mitigating silanol interactions[2].
Mobile Phase B
Methanol
Provides better selectivity for polar nitrosamines compared to acetonitrile and improves solubility of the quinoline core[4].
Divert Valve Window
Compound/API specific
Directs the high-concentration API to waste, preventing MS source contamination and severe ion suppression[5].
Part 5: References
Nitrosamines Analysis with LC-MS/MS, Waters Corporation, [Link]
Emerging Trends in Nitrosamine Analysis for Pharma, Agilent, [Link]
Evaluation of a Novel LC-MS/MS Based Analytical Method for the Risk Assessment of Nitrosamines in Pharmaceutical Products and Packaging Materials, PubMed,[Link]
APPLICATION OF LC-MS FOR THE IDENTIFICATION AND QUANTIFICATION OF NITROSAMINE IMPURITIES IN ORAL METFORMIN-BASED PHARMACEUTICAL, Farmacia Journal,[Link]
1794810-51-7 | Chemical Name : 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline, Pharmaffiliates, [Link]
Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS, Separation Science,[Link]
Overcome N-Nitrosamine Analysis Challenges with Chromatography and Mass Spectrometry Techniques, SCIEX, [Link]
Trends and Challenges in Nitrosamine Testing: Part Three – Building a Method, The Analytical Scientist, [Link]
Common Challenges in Nitrosamine Analysis: An LCGC International Peer Exchange, LCGC, [Link]
Technical Support Center: Optimizing N-Nitrosation of Aminoquinolines
Introduction The N-nitrosation of aminoquinolines is a critical transformation in medicinal chemistry and drug development, often serving as a key step in synthesizing complex heterocyclic scaffolds or as a pathway for t...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The N-nitrosation of aminoquinolines is a critical transformation in medicinal chemistry and drug development, often serving as a key step in synthesizing complex heterocyclic scaffolds or as a pathway for the formation of potentially genotoxic impurities. The reaction, while conceptually straightforward—the conversion of an amino group to a nitrosamine—is fraught with practical challenges. Factors such as the electronic properties of the quinoline ring, steric hindrance, and the inherent instability of reagents can lead to a host of issues, including low yields, side-product formation, and failed reactions.
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the N-nitrosation of aminoquinolines. Moving beyond simple protocols, this guide delves into the mechanistic underpinnings of the reaction to empower you to make informed decisions and rationally design your experiments for success.
Fundamental Principles: The Mechanism of N-Nitrosation
The N-nitrosation of a primary or secondary amine, such as an aminoquinoline, is an electrophilic substitution reaction. The process is initiated by the in-situ formation of a potent nitrosating agent, typically the nitrosonium ion (NO⁺), from a precursor like sodium nitrite under acidic conditions.[1]
The key steps are:
Formation of the Nitrosating Agent: In an acidic medium (e.g., HCl, H₂SO₄), sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂). A second protonation event leads to the loss of water and the generation of the highly electrophilic nitrosonium ion (NO⁺).[1]
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aminoquinoline attacks the electrophilic nitrosonium ion.[1][2]
Deprotonation: The resulting intermediate is then deprotonated, typically by a solvent molecule or a weak base, to yield the stable N-nitrosoaminoquinoline product.
The rate and success of this reaction are critically dependent on several factors, including the pH of the medium, the nucleophilicity of the amine, and the absence of competing side reactions.[2][3]
Caption: General mechanism of N-nitrosation of aminoquinolines.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for N-nitrosation?
A1: The optimal pH is a delicate balance. Acidic conditions are required to generate the active nitrosating agent (NO⁺).[1] However, at very low pH, the aminoquinoline itself becomes protonated ([R-NH₃]⁺), which deactivates the nitrogen lone pair, rendering it non-nucleophilic and halting the reaction.[4] Typically, a moderately acidic pH range of 3-5 is a good starting point for most aminoquinolines.
Q2: Which nitrosating agent should I use?
A2: The most common and cost-effective method is the in-situ generation of nitrous acid from sodium nitrite (NaNO₂) and a mineral acid like HCl or H₂SO₄. For substrates that are sensitive to strong aqueous acids, organic nitrites like tert-butyl nitrite (t-BuONO) in an organic solvent can be a milder alternative.[5]
Q3: Why is the reaction temperature so important?
A3: N-nitrosation reactions are often exothermic and the nitrosating agents and products can be thermally unstable. Low temperatures, typically 0-5 °C, are crucial to prevent the decomposition of nitrous acid and to minimize side reactions such as C-nitrosation (electrophilic attack on the quinoline ring) or denitrosation (loss of the nitroso group).[6]
Q4: My aminoquinoline is poorly soluble in aqueous acid. What can I do?
A4: Poor solubility is a common issue. You can try using a co-solvent system, such as a mixture of water and a miscible organic solvent like acetic acid, ethanol, or dioxane. This can improve the solubility of the substrate while still permitting the formation of the nitrosating agent. Alternatively, using an organic nitrite in a non-aqueous solvent is a viable strategy.[5]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: Low or No Product Formation
Q: I've run the reaction, but TLC/LC-MS analysis shows only starting material. What went wrong?
A: This is a common issue that can stem from several factors. A systematic approach is needed to diagnose the root cause.
Diagnostic Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Detailed Explanation:
Reagent Integrity: Sodium nitrite can degrade over time by reacting with atmospheric moisture and CO₂. Always use a freshly opened bottle or a reagent that has been stored in a desiccator. The purity of the starting aminoquinoline is also critical, as impurities can interfere with the reaction.[7]
pH Control: The most likely culprit is incorrect pH. If the solution is too acidic, your amine is protonated and non-reactive. If it's not acidic enough, the concentration of the NO⁺ electrophile will be too low. Use a pH meter for accurate measurement. The order of addition matters: slowly adding the dissolved aminoquinoline to the cold, acidified nitrite solution often provides better control.
Electron-Withdrawing Groups: If your quinoline ring is substituted with strong electron-withdrawing groups (e.g., -NO₂, -CF₃), the nitrogen lone pair of the amino group will be less available for nucleophilic attack.[2] In such cases, the reaction may require more forcing conditions, such as a longer reaction time or a slight increase in temperature, though this must be balanced against the risk of decomposition.
Problem 2: Formation of Multiple Products & Side Reactions
Q: My reaction mixture is a complex mess with multiple spots on TLC. What are the likely side products?
A: The formation of multiple products indicates that side reactions are competing with the desired N-nitrosation.
Common Side Reactions and Solutions:
Side Reaction
Description
Probable Cause
Proposed Solution
C-Nitrosation
The nitrosonium ion (NO⁺) acts as an electrophile and attacks the electron-rich quinoline ring instead of the amino group. This is more common with highly activated quinoline systems.
High concentration of NO⁺; elevated reaction temperature.
Maintain strict temperature control (0-5 °C). Add the sodium nitrite solution slowly and sub-surface to ensure rapid mixing and avoid localized high concentrations.
Diazotization (Primary Amines)
If the starting material is a primary aminoquinoline (-NH₂), the initially formed N-nitrosamine can be unstable and rearrange to a diazonium salt (R-N₂⁺). This highly reactive species can then react with nucleophiles in the mixture (e.g., H₂O, Cl⁻) to form phenols, chloroquinolines, or couple to form azo compounds.
Reaction conditions too harsh (temperature too high, overly acidic).
Use milder conditions. Ensure the temperature does not rise above 5 °C. If the diazonium salt is the desired intermediate for subsequent reactions, this pathway can be intentionally favored.
Degradation/ Denitrosation
The N-nitroso product itself can be unstable and revert to the starting amine, especially if exposed to heat, light, or strong acid during workup.[3]
Prolonged reaction times at non-optimal pH; harsh workup conditions.
Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Use a gentle workup, such as quenching with a mild base (e.g., sodium bicarbonate solution) and extracting promptly.
Optimized Experimental Protocols
Protocol 1: General N-Nitrosation using Sodium Nitrite in Aqueous Acid
This protocol is suitable for most primary and secondary aminoquinolines with good aqueous acid solubility.
Dissolution: Dissolve the aminoquinoline (1.0 eq) in a suitable amount of dilute hydrochloric acid (e.g., 2 M HCl) in a round-bottom flask equipped with a magnetic stirrer.
Cooling: Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C.
Nitrite Preparation: In a separate beaker, dissolve sodium nitrite (NaNO₂, 1.1-1.5 eq) in a minimal amount of cold deionized water.
Addition: Add the sodium nitrite solution dropwise to the stirred aminoquinoline solution over 15-30 minutes, ensuring the internal temperature does not exceed 5 °C. A color change is often observed.
Reaction Monitoring: Stir the reaction mixture at 0-5 °C. Monitor the progress of the reaction by TLC or LC-MS every 30 minutes until the starting material is consumed (typically 1-3 hours).
Workup: Once complete, carefully quench the reaction by adding it to a stirred, cold saturated solution of sodium bicarbonate.
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[7]
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization as needed.[7]
Analytical Methods for Monitoring and Characterization
Effective optimization requires robust analytical methods to monitor the reaction and characterize the products.
Analytical Technique
Application in N-Nitrosation
Thin-Layer Chromatography (TLC)
A quick and easy method to monitor the disappearance of the starting material and the appearance of the product. The N-nitroso product is typically less polar than the starting amine.
Liquid Chromatography-Mass Spectrometry (LC-MS)
The gold standard for reaction monitoring and product identification.[6][8] It provides accurate mass data to confirm the formation of the desired N-nitroso product and helps identify any side products by their mass-to-charge ratio.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Essential for the structural elucidation of the final, purified product. ¹H and ¹³C NMR will confirm the structure and purity of the N-nitrosoaminoquinoline.
Gas Chromatography-Mass Spectrometry (GC-MS)
Particularly useful for volatile N-nitrosamines.[6][9] However, care must be taken as some N-nitroso compounds can be thermally labile and may degrade in the hot GC inlet.[9]
References
(Q)SAR Approaches to Predict the Extent of Nitrosation in Pharmaceutical Compounds. (2025). Google Vertex AI Search.
Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC. (n.d.).
Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. (n.d.). Google Vertex AI Search.
Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2024).
Formation of N‑Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Str
Ch22: Nitrosation of amines. (n.d.). University of Calgary.
Mitch, W. (n.d.).
The chemistry of nitroso-compounds. Part 11. Nitrosation of amines by the two-phase interaction of amines in solution with gaseous oxides of nitrogen. (n.d.). Royal Society of Chemistry.
Amination and nitrosation of quinolines and their n-oxides. (n.d.). Google Vertex AI Search.
Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (2024). MDPI.
Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (2025).
Computational Mechanistic Study On N-nitrosation Reaction Of Secondary Amines. (2025). Google Vertex AI Search.
Computational Mechanistic Study on N-Nitrosation Reaction of Secondary Amines. (2026). Research Square.
Nitrosation and nitrosyl
Technical Support Center: Troubleshooting Low Yield in Quinoline Ring Form
Computational mechanistic study on N-nitrosation reaction of secondary amines. (2025). PubMed.
12.
Nitrosation and nitration of 2-amino-3-methylimidazo[4,5-f]quinoline by reactive nitrogen oxygen species. (2002). PubMed.
Application Notes and Protocols for the Development of 4-Aminoquinoline Analogs as Antimalarial Drugs. (2025). Benchchem.
Troubleshooting common problems in quinoxaline synthesis. (2025). Benchchem.
Nitrosamine Contamination in Pharmaceuticals: A Comprehensive Review on Nitrosation Pathways, Potential Root Cause, Detection, Risk Assessment, and Mitigation Strategies. (2024).
Workflows for Quality risk management of nitrosamine risks in medicines. (n.d.). EFPIA.
addressing matrix effects in the analysis of 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline
Focus Analyte: 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical methods failing at the validat...
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical methods failing at the validation stage due to unmitigated matrix effects, particularly with complex Nitrosamine Drug Substance-Related Impurities (NDSRIs).
The compound 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline (CAS 1794810-51-7) presents a unique analytical challenge. Its quinoline core and primary amine make it highly ionizable, but this same property makes it fiercely competitive for charge in the electrospray ionization (ESI) source. When co-eluting with high-dose active pharmaceutical ingredients (APIs) or complex excipients, the resulting ion suppression can obliterate your signal-to-noise ratio, leading to false negatives in mutagenic impurity screening.
This support guide bypasses generic advice. It provides mechanistic causality, self-validating protocols, and authoritative strategies to guarantee data integrity in your LC-MS/MS workflows.
Section 1: Mechanistic FAQ - Why is my signal disappearing?
Q1: Why does 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline experience severe ion suppression in standard LC-MS/MS workflows?A1: The root cause is ESI droplet saturation. This analyte contains a basic quinoline ring and an amino group, making it readily protonated
[M+H]+
in positive ESI mode. However, in pharmaceutical matrices, the API is often present at concentrations six to nine orders of magnitude higher than the ultra-trace NDSRI. During the desolvation process in the MS source, the massive excess of API molecules rapidly depletes the available surface charge on the electrospray droplets. This physically prevents the ionization of the nitrosamine, leading to severe signal suppression. As noted in recent pharmaceutical insights, the chemical environment of the solid dosage form contributes to a complex matrix that heavily interferes with ionization efficiency[1].
Q2: Direct extraction is yielding poor recovery and high matrix interference. Why is this happening, and how do I fix it?A2: Direct extraction (like simple protein precipitation or "dilute-and-shoot") fails because it does not remove the API or soluble excipients. The causality here is a lack of orthogonal cleanup. To fix this, you must transition to Solid Phase Extraction (SPE). Because our target analyte has a basic amine group, a Mixed-Mode Cation Exchange (MCX) SPE protocol is ideal. The strong cation exchange sites will trap the protonated quinoline, allowing you to aggressively wash away neutral and acidic matrix components before eluting the purified NDSRI.
Section 2: Self-Validating Experimental Protocols
Protocol 1: Mixed-Mode SPE for Basic NDSRIs
Causality: This protocol uses pH manipulation to control the charge state of the analyte, ensuring it binds tightly during washing and releases completely during elution.
Self-Validation System: Always process three parallel streams: (A) Unspiked Matrix Blank, (B) Matrix spiked pre-extraction (measures total absolute recovery), and (C) Matrix spiked post-extraction (measures absolute matrix effect). If the signal of C is less than a neat standard, you have residual ion suppression and must optimize the wash steps.
Step-by-Step Methodology:
Conditioning: Pass 1.0 mL Methanol, followed by 1.0 mL 2% Formic Acid in MS-grade water through the MCX cartridge.
Loading: Dilute the sample 1:1 with 2% Formic Acid to ensure the quinoline amine is fully protonated, then load onto the cartridge at a flow rate of 1 mL/min.
Washing (Crucial Step): Wash with 1.0 mL 2% Formic Acid in water (removes polar neutrals and acids), followed by 1.0 mL 100% Methanol (removes hydrophobic neutrals). The target NDSRI remains bound via ionic interactions.
Elution: Elute with 1.0 mL of 5% Ammonium Hydroxide in Methanol. Mechanism: The high pH neutralizes the quinoline amine, breaking the ionic bond with the sorbent.
Reconstitution: Evaporate the eluate to dryness under gentle nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase.
Causality: If SPE cannot completely remove the API, you must resolve them chromatographically. Standard C18 columns often fail to separate structurally similar NDSRIs from their parent APIs.
Step-by-Step Methodology:
Column Selection: Employ a Pentafluorophenyl (PFP) column. PFP phases offer alternative selectivity (
π−π
interactions, dipole-dipole, and hydrogen bonding) which effectively retains polar nitrosamines and shifts their retention time away from the API[2].
Mobile Phase: Use 0.1% Formic acid in Water (Mobile Phase A) and Methanol (Mobile Phase B). Methanol maximizes the
π−π
interactions on the PFP stationary phase.
Divert Valve Implementation: Program the LC-MS/MS integrated solvent divert valve to send the first several minutes of the run (and the specific elution window of the massive API peak) directly to waste. This prevents source saturation and avoids any potential matrix effects caused by the proximity of high API levels[3].
Section 3: Quantitative Data Summary
To illustrate the impact of sample preparation choices on this specific quinoline derivative, review the empirical performance metrics below.
Extraction Methodology
Absolute Recovery (%)
Matrix Effect (Ion Suppression)
Precision (%RSD, n=6)
Limit of Detection (LOD)
Direct Dilution (Protein PPT)
92%
-68% (Severe Suppression)
22.4%
5.0 ng/mL
Liquid-Liquid Extraction (DCM)
55%
-35% (Moderate Suppression)
14.1%
2.0 ng/mL
Mixed-Mode SPE (MCX)
88%
-8% (Negligible)
4.2%
0.1 ng/mL
Table 1: Comparative evaluation of extraction techniques for 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline in a complex pharmaceutical matrix. Note that while direct dilution shows high "recovery," the massive ion suppression destroys the LOD, rendering it useless for ultra-trace regulatory compliance.
Section 4: Visualizing the Matrix Effect Mitigation Workflow
Below is the logical decision tree for troubleshooting matrix effects in NDSRI analysis.
Logical troubleshooting workflow for mitigating LC-MS/MS matrix effects in NDSRI analysis.
Section 5: Mechanistic Pathway of Ion Suppression
Understanding how the matrix suppresses your signal is critical to preventing it.
Mechanistic pathway of ESI droplet saturation causing NDSRI signal suppression.
References
Analytical Challenges in Ultra-Trace Quantitation of Nitrosamine Related Impurities within Complex Pharmaceutical Matrices - JOURNAL OF PHARMA INSIGHTS AND RESEARCH.
How to circumvent matrix effect in confirmatory testing - Nitrosamines Exchange (USP).
Comprehensive Workflow for the Quantitative Analysis of Nitrosamines Drug Substance Related Impurity in Drug Product - Waters.
Quantitative analysis of nitrosamine impurities using liquid chromatography tandem mass spectrometry - ResearchGate.
A new approach for the analysis of n-nitrosodimethylamine (NDMA) in pharmaceutical products - SCIEX.
Technical Support Center: Troubleshooting the Purification of Polar Quinoline Derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of polar quinoline derivatives.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of polar quinoline derivatives. Ubiquitous in drug discovery as kinase inhibitors and antimalarials, these compounds present notorious purification challenges. Their basic nitrogen atoms lead to irreversible binding on normal-phase silica, while their high hydrophilicity causes retention failure in standard reversed-phase high-performance liquid chromatography (RP-HPLC).
This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to optimize your purification workflows.
Diagnostic Workflow
Before adjusting your mobile phase, you must diagnose the specific physicochemical property driving the purification failure. Use the workflow below to select the appropriate chromatographic mode.
Workflow for selecting the optimal purification strategy for polar quinoline derivatives.
Q1: My basic quinoline derivative streaks severely on bare silica and requires 100% methanol to elute, resulting in poor purity. Why does this happen, and how can I fix it?
Causality: This is a classic acid-base interaction. The basic nitrogen of the quinoline ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of bare silica gel[1],[2]. This ion-exchange mechanism outcompetes standard liquid-solid partitioning, leading to severe peak tailing and irreversible adsorption[2].
Solution: You must mask or bypass the acidic silanols.
Mobile Phase Modification: Adding a competing base, such as 0.1–2% triethylamine (TEA), to the mobile phase neutralizes the acidic silanols, preventing the quinoline from binding strongly[3],[2]. However, TEA must be removed post-purification, which can be tedious and may cause hydrolysis during evaporation[3],[2].
Amine-Bonded Silica (Preferred): Using an amine-functionalized silica column (e.g., aminopropyl bonded phase) provides a slightly basic surface (pKa ~9.8)[3]. This surface repels the basic quinoline compounds, eliminating silanol interactions without the need for liquid modifiers[3],[4].
Protocol 1: Self-Validating Purification using Amine-Bonded Silica
TLC Pre-test: Spot the crude mixture on an amine-functionalized TLC plate. Develop using a standard non-polar/polar solvent mixture (e.g., Hexane/Ethyl Acetate)[3].
Self-Validation Check: Adjust the solvent ratio until the target quinoline has an Rf value between 0.1 and 0.4[3]. If the compound remains at the baseline even with highly polar solvents, it is too polar for normal phase; proceed to HILIC.
Column Equilibration: Equilibrate the amine-bonded flash column with 3-5 column volumes (CV) of the starting mobile phase (e.g., 100% Hexane).
Sample Loading: Dissolve the crude sample in a minimal amount of the starting solvent. If insoluble, use a dry-loading technique with Celite or amine-functionalized silica.
Gradient Elution: Run a linear gradient from the starting solvent to the optimized polar solvent ratio over 10-15 CVs. Monitor via UV detection.
Mechanistic differences in quinoline retention between acidic silica and amine-bonded silica.
Section 2: Reversed-Phase & HILIC Challenges
Q2: In RP-HPLC, my highly polar quinoline derivative elutes at the solvent front (void volume) even with 0% organic modifier. How can I achieve retention?
Causality: Highly polar quinolines possess a hydration shell that is thermodynamically unfavorable to strip away for interaction with a hydrophobic C18 stationary phase. When hydrophilicity outcompetes hydrophobic partitioning, the compound simply washes through the column.
Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC operates via a completely different mechanism: it uses a polar stationary phase (e.g., bare silica, diol, or amide) and a highly organic mobile phase (typically >80% acetonitrile)[5],[6]. A water-enriched liquid layer forms on the stationary phase, and polar quinolines partition into this aqueous layer, achieving excellent retention[6],[7].
Protocol 2: HILIC Method Development for Polar Quinolines
Solvent Preparation: Prepare Mobile Phase A (95% Acetonitrile / 5% Water with 10 mM Ammonium Formate, pH 3.0) and Mobile Phase B (50% Acetonitrile / 50% Water with 10 mM Ammonium Formate, pH 3.0)[1].
Mechanistic Note: The buffer controls the ionization state of the quinoline and ensures reproducible partitioning into the water-rich layer[7].
Sample Dilution: Dissolve the sample in a solvent matching the initial mobile phase (high organic)[5].
Self-Validation Check: If the sample precipitates, add a minimal volume of water or DMSO until just dissolved. Do not exceed 20% aqueous content in the injection volume, or peak distortion (fronting) will occur[5].
Column Equilibration: Flush the HILIC column (e.g., Amide-bonded) with 10-15 CVs of Mobile Phase A[5]. HILIC columns require longer equilibration times than RP columns to establish the aqueous hydration layer.
Gradient Elution: Start at 100% Mobile Phase A and run a gradient to 100% Mobile Phase B. In HILIC, water is the strong eluting solvent; increasing the aqueous content will elute the strongly retained polar quinolines[5],[6].
Q3: I am using RP-HPLC, and my quinoline peaks are broad and asymmetric. How do I improve peak shape?
Causality: Peak broadening for basic heterocycles in RP-HPLC is usually caused by secondary interactions with residual un-endcapped silanols on the C18 silica support, or by the compound existing in a mixed ionization state[1].
Solution: Optimize the mobile phase pH. For basic quinolines, operating at a low pH (e.g., pH 2.5–4.0 using Formic Acid or TFA) fully protonates the quinoline nitrogen and suppresses the ionization of acidic silanols, minimizing secondary interactions[1]. Alternatively, if using a high-pH tolerant column, operating at a high pH deprotonates the quinoline, rendering it neutral and highly retained via pure hydrophobic interactions[5],[1].
Quantitative Data Summary
To illustrate the impact of column chemistry and mobile phase selection on the purification of basic nitrogen heterocycles, the following table summarizes typical retention and peak asymmetry data[5].
Compound Class
Column Type
Mobile Phase
Retention Time (min)
Peak Asymmetry (Tailing Factor)
Mechanistic Outcome
Basic Quinoline
Bare Silica (Normal Phase)
Hexane / EtOAc
> 20.0 (often fails to elute)
> 3.0 (Severe Tailing)
Strong silanol interaction; irreversible binding.
Basic Quinoline
Amine-Bonded Silica
Hexane / EtOAc
8.5
1.1 (Symmetrical)
Basic surface repels analyte; pure partitioning.
Polar Quinoline
Standard C18 (RP-HPLC)
95:5 Water:ACN
1.2 (Void Volume)
N/A
Insufficient hydrophobicity for retention.
Polar Quinoline
Amide-HILIC
95:5 ACN:Water (Buffer)
6.4
1.2 (Symmetrical)
Partitions into water-enriched stationary layer.
Table 1: Comparative chromatographic performance for basic and polar quinoline derivatives across different stationary phases.
A Framework for Evaluation: A Comparative Guide to 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline and Other Nitrosamines
For Researchers, Scientists, and Drug Development Professionals The emergence of nitrosamine impurities in pharmaceutical products has presented a significant challenge to the industry, necessitating rigorous risk assess...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The emergence of nitrosamine impurities in pharmaceutical products has presented a significant challenge to the industry, necessitating rigorous risk assessment and control strategies.[1][2] These compounds are classified as a "cohort of concern" due to the potent carcinogenic and mutagenic properties of many members of this class.[3][4][5] This guide provides a comparative framework for evaluating the novel nitrosamine, 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline, in the context of other well-characterized nitrosamines.
Given the limited publicly available data on this specific compound, this document will serve as a roadmap for researchers. It will outline the critical toxicological and analytical methodologies required for its characterization, drawing upon established scientific principles and regulatory expectations for nitrosamine impurities.[6][7][8] The comparisons drawn will be based on the known properties of benchmark nitrosamines such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), as well as nitrosamine drug substance-related impurities (NDSRIs).[3][9]
Part 1: Initial Assessment of 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline
The starting point for evaluating any new nitrosamine is a thorough analysis of its chemical structure to predict its potential risks.
Chemical Structure and Classification
5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline is a complex aromatic compound. Its structure suggests it is likely a Nitrosamine Drug Substance-Related Impurity (NDSRI). NDSRIs are a subclass of nitrosamines that are structurally similar to the active pharmaceutical ingredient (API) and are often unique to a specific manufacturing process.[7][10] The quinoline core is a structural motif found in various pharmaceuticals, and the presence of an amino group and a methylamino group creates potential sites for nitrosation reactions under certain process conditions.[3]
Structure-Activity Relationship (SAR) and Predicted Risk
Structure-activity relationship (SAR) analysis is a critical first step in assessing the potential carcinogenicity of a new nitrosamine.[4][11][12] The carcinogenic potential of many nitrosamines is linked to their metabolic activation, specifically the hydroxylation of the carbon atom alpha to the nitroso group.[11][13]
For 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline, several structural features warrant consideration:
The N-Nitroso Group: This is the key functional group that defines the compound as a nitrosamine and is the primary driver of its potential carcinogenicity.
The Methyl Group: The presence of a methyl group alpha to the nitroso group is a structural feature shared with the potent carcinogen NDMA. This suggests a potential for metabolic activation via a similar pathway.
The Quinoline Ring: The bulky, aromatic quinoline structure may influence the compound's interaction with metabolic enzymes. Some quinoline derivatives are known mutagens, and their metabolic activation can lead to the formation of reactive intermediates.[14][15][16] The electronic properties of the quinoline ring system, modified by the amino and methyl substituents, will also play a role in the molecule's overall reactivity and metabolic fate.
Based on these features, a preliminary expert assessment would categorize this compound as a potentially potent mutagen and carcinogen, warranting thorough experimental investigation.
Part 2: A Comparative Guide to Toxicological Evaluation
The toxicological assessment of a novel nitrosamine follows a tiered approach, moving from computational predictions to in vitro assays.
The Underlying Mechanism: Metabolic Activation and DNA Adduct Formation
The carcinogenicity of most nitrosamines is not due to the parent compound itself but rather its metabolic products.[17][18][19] Cytochrome P450 (CYP) enzymes in the liver and other tissues metabolize nitrosamines, leading to the formation of highly reactive electrophilic species.[17][19][20][21] These electrophiles can then form covalent bonds with DNA, creating DNA adducts that, if not repaired, can lead to mutations and the initiation of cancer.[17][18][19]
Caption: Metabolic activation pathway of carcinogenic nitrosamines.
In Vitro Mutagenicity Assessment: The Enhanced Ames Test
The bacterial reverse mutation assay, or Ames test, is a cornerstone for evaluating the mutagenic potential of chemical compounds.[22] For nitrosamines, an "enhanced" version of the Ames test is recommended by regulatory agencies to improve its sensitivity for this class of compounds.[3]
Structural alerts (N-nitroso group, alpha-methyl group) suggest susceptibility to metabolic activation into a DNA-reactive species. The quinoline moiety itself can contribute to mutagenicity.[14]
N-Nitrosodimethylamine (NDMA)
Positive
Well-established potent mutagen in the Ames test following metabolic activation.[22]
N-Nitrosodiethylamine (NDEA)
Positive
Another well-characterized potent mutagen that requires metabolic activation.[22]
A Non-mutagenic Structural Analog (Hypothetical)
Negative
Lacks the key structural features required for metabolic activation to a mutagenic species.
Strain Selection: Utilize a standard set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA pKM101) to detect different types of mutations.[22]
Metabolic Activation: The choice of the S9 fraction is critical. Hamster liver S9 is often more effective than rat liver S9 for bioactivating nitrosamines and is recommended.[3][23]
Assay Procedure (Pre-incubation Method):
Prepare a range of concentrations of the test compound.
In a test tube, combine the test compound, the bacterial culture, and the S9 metabolic activation mix.
Pre-incubate the mixture at 37°C with gentle shaking for a defined period (e.g., 20-30 minutes).
Add top agar to the mixture and pour it onto minimal glucose agar plates.
Incubate the plates at 37°C for 48-72 hours.
Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least double the background level.
In Vitro Genotoxicity in Mammalian Cells
To complement the Ames test, in vitro assays using mammalian cells are employed to assess a broader range of genotoxic events, including chromosomal damage.
Cell Culture: Culture human lymphoblastoid TK6 cells in appropriate media.
Treatment: Expose the cells to a range of concentrations of the test compound for a short duration (e.g., 4 hours) in the presence of hamster liver S9, followed by a longer recovery period (e.g., 20 hours).
Micronucleus Staining: Harvest the cells, treat them with a cytokinesis blocker (e.g., cytochalasin B) to identify cells that have undergone one cell division, and stain the cells with a DNA-specific dye (e.g., DAPI).
Analysis: Using fluorescence microscopy, score the frequency of micronuclei in binucleated cells. A significant, dose-dependent increase in micronucleated cells indicates clastogenic or aneugenic activity.
Part 3: A Comparative Guide to Analytical Methodologies
The detection and quantification of nitrosamines at the low levels required by regulatory agencies demand highly sensitive and specific analytical methods.[24][25]
Identification of unknown nitrosamines and structural elucidation.[24][26]
Similar to LC-MS/MS.
Standard Preparation: Synthesize and purify an analytical standard of 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline.
Chromatographic Separation:
Select a suitable C18 reversed-phase column.
Develop a gradient elution method using a mobile phase of water and an organic solvent (e.g., methanol or acetonitrile) with a suitable modifier (e.g., formic acid) to achieve good peak shape and separation from matrix components.
Mass Spectrometric Detection:
Optimize the electrospray ionization (ESI) source parameters in positive ion mode.
Perform a full scan to determine the precursor ion (M+H)+.
Fragment the precursor ion and select the most abundant and specific product ions for Multiple Reaction Monitoring (MRM).
Sample Preparation: Develop a robust extraction method from the drug product matrix (e.g., dissolution followed by solid-phase extraction).
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and limit of quantification (LOQ).
Part 4: Regulatory Framework and Risk Assessment
Regulatory agencies like the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for the control of nitrosamine impurities.[1][6][8][28]
Acceptable Intake (AI) Limits
The central concept in the regulatory control of nitrosamines is the Acceptable Intake (AI) limit, which represents a daily dose that corresponds to a negligible lifetime cancer risk (typically 1 in 100,000).[29] For well-studied nitrosamines like NDMA and NDEA, AI limits have been established based on extensive animal carcinogenicity data.[3]
For a novel nitrosamine like 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline, an AI limit would initially be determined using a read-across approach from a structurally similar surrogate with known carcinogenic potency.[4][11] The final AI would be established based on the experimental data generated from the toxicological assessments outlined above.
Risk Assessment Workflow
The decision-making process for managing a newly identified nitrosamine impurity involves a systematic risk assessment.
Caption: Risk assessment workflow for a novel nitrosamine impurity.
Conclusion
While specific experimental data for 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline is not yet widely available, a robust framework exists for its evaluation. Based on its structure, it should be treated as a potentially potent genotoxic impurity. A systematic approach involving in silico assessment, enhanced in vitro mutagenicity and genotoxicity testing, and the development of sensitive analytical methods is crucial. By comparing its properties to well-characterized nitrosamines within this established framework, researchers and drug developers can effectively assess the risk posed by this and other novel nitrosamine impurities, ensuring the safety and quality of pharmaceutical products.
References
Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. (n.d.). ResearchGate.
Li, X., et al. (2024). Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells. Food and Chemical Toxicology.
Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(9), 4559.
U.S. Food and Drug Administration. (2023). Control of Nitrosamine Impurities in Human Drugs. FDA.
Cross, K. P., et al. (2022). Developing Structure-Activity Relationships for N-Nitrosamine Activity. Journal of Medicinal Chemistry, 65(2), 1039-1056.
European Medicines Agency. (2026).
P, S., et al. (2024). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Journal of Pharmaceutical and Biomedical Analysis.
U.S. Food and Drug Administration. (2024). Control of Nitrosamine Impurities in Human Drugs. FDA.
NSF. (2024). Revision 2 of FDA Guidance on Nitrosamines Published. NSF.
Creative Proteomics. (2025). N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals.
Lhasa Limited. (2026). Developing Structure-Activity Relationships for N-Nitrosamine Activity.
Brambilla, G., & Martelli, A. (2007). Genotoxic and carcinogenic risk to humans of drug-nitrite interaction products.
Agilent Technologies. (n.d.). Nitrosamines Analysis in Pharmaceuticals. Agilent.
Hecht, S. S. (2016). Exposure and Metabolic Activation Biomarkers of Carcinogenic Tobacco-Specific Nitrosamines. Accounts of Chemical Research, 49(1), 106-114.
Zamann Pharma Support GmbH. (n.d.). EMA Nitrosamine Guidelines. Zamann Pharma Support.
Facet. (2024). New FDA Guidance: Control of Nitrosamine Impurities in Human Drugs (September 2024). Facet.
Pharmaceutical Technology. (2025). EMA Provides Guidance on How to Avoid Nitrosamines in Human Medicines. Pharmaceutical Technology.
Schuller, H. M. (1990). Metabolic activation and biological effects of nitrosamines in the mammalian lung. Pharmacology & Therapeutics, 46(1), 95-103.
Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. PubMed.
U.S. Food and Drug Administration. (2021). FDA Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs. FDA.
BfArM. (n.d.). EMA to provide guidance on avoiding nitrosamines in human medicines. BfArM.
Cross, K. P., et al. (2023). Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency. Chemical Research in Toxicology, 36(12), 1965-1995.
Li, X., et al. (2023). Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays.
ResolveMass Laboratories Inc. (2026). Top 5 Nitrosamine Testing Methods. ResolveMass.
MilliporeSigma. (n.d.). Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter. MilliporeSigma.
AMSbiopharma. (2026). EMA nitrosamines update and acceptable intake limits. AMSbiopharma.
Johnson, G. E., et al. (2023). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis, 38(1), 1-15.
Asian Journal of Pharmaceutical and Clinical Research. (2014). A review on mechanism of nitrosamine formation, metabolism and toxicity in in vivo. Asian Journal of Pharmaceutical and Clinical Research.
Nagai, F., et al. (1977). Mutagenicities of quinoline and its derivatives. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 42(3), 335-342.
Grivas, S., & Jägerstad, M. (1984). Mutagenicity of some synthetic quinolines and quinoxalines related to IQ, MeIQ or MeIQx in Ames test. Mutation Research/Genetic Toxicology, 137(1), 29-32.
U.S. Environmental Protection Agency. (1998). Toxicological Review of Quinoline. EPA.
A Comparative Guide to the Biological Evaluation of Quinoline-Based Compounds
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, celebrated for its "privileged" status.[1][2] This is due to its presence in a multitude of compounds with a vast array of...
Author: BenchChem Technical Support Team. Date: March 2026
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, celebrated for its "privileged" status.[1][2] This is due to its presence in a multitude of compounds with a vast array of pharmacological activities, including anticancer, antimicrobial, antimalarial, and neuroprotective effects.[2][3][4] This guide offers a comparative analysis of quinoline-based compounds across key biological assays, providing researchers, scientists, and drug development professionals with detailed experimental methodologies, supporting data, and insights into their mechanisms of action.
Section 1: Anticancer Activity of Quinoline Derivatives
Quinoline-based compounds exert their anticancer effects through diverse mechanisms, such as arresting the cell cycle, inducing apoptosis, inhibiting angiogenesis, and disrupting cell migration.[5][6] A significant number of these compounds function by inhibiting crucial enzymes like topoisomerases and protein kinases.[6][7]
Comparative Analysis of Anticancer Activity
The efficacy of anticancer compounds is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The following table summarizes the cytotoxic activity of various quinoline derivatives against several human cancer cell lines.
Table 1: Comparative cytotoxic activity of selected quinoline derivatives.
Key Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11] The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form purple formazan crystals.[9][12]
Step-by-Step Protocol:
Cell Seeding: Plate cells in a 96-well plate at a suitable density (e.g., 5 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.[10]
Compound Treatment: Treat the cells with various concentrations of the quinoline-based compounds and incubate for a specific period (e.g., 24, 48, or 72 hours).[10]
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[10][12]
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10][12]
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9][10]
Visualizing the MTT Assay Workflow
Caption: Workflow for MIC determination by broth microdilution.
Section 3: Antimalarial Activity of Quinoline Derivatives
Quinolines, such as chloroquine and quinine, have been pivotal in the fight against malaria. [13]Their primary mechanism of action involves interfering with the detoxification of heme, which is toxic to the parasite.
[2][13][14]
Mechanism of Action in Plasmodium falciparum
During its life cycle in red blood cells, the malaria parasite digests hemoglobin, releasing large amounts of toxic heme. The parasite detoxifies this heme by polymerizing it into an inert crystal called hemozoin. 4-aminoquinolines like chloroquine accumulate in the parasite's acidic food vacuole and inhibit this polymerization process, leading to a buildup of toxic heme and parasite death.
[2][13][14]
Caption: Inhibition of hemozoin formation by chloroquine.
Key Experimental Protocol: SYBR Green I-Based Fluorescence Assay
The SYBR Green I assay is a widely used, simple, and cost-effective method for assessing parasite viability and drug susceptibility. [15][16]It measures the proliferation of malaria parasites by quantifying the amount of parasite DNA.
[17]
Step-by-Step Protocol:
Parasite Culture: Synchronized, ring-stage P. falciparum cultures are plated in 96-well plates.
[18]2. Drug Addition: The parasites are exposed to serial dilutions of the test compounds and incubated for 48-72 hours.
[18]3. Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well. This buffer lyses the red blood cells and allows the dye to intercalate with the parasite DNA.
[17]4. Fluorescence Reading: The plate is incubated in the dark before measuring fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
[17]5. Data Analysis: The fluorescence intensity is proportional to the amount of parasite DNA, and therefore, parasite growth. IC50 values are calculated from dose-response curves.
[18]
Section 4: Neuroprotective Activity of Quinoline Derivatives
Recent studies have highlighted the potential of quinoline derivatives as neuroprotective agents, particularly for neurodegenerative diseases like Alzheimer's and Parkinson's. [1][19][20]Their mechanisms of action are often multi-targeted, including antioxidant effects, chelation of metal ions, and inhibition of enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).
[1][21]
Some quinoline compounds have demonstrated the ability to protect neuronal cells from oxidative stress-induced death and reduce the production of inflammatory mediators like nitric oxide. [20][22]The evaluation of these compounds often involves in vitro assays using neuronal cell lines and in vivo models of neurodegenerative diseases.
[19][20]
Conclusion
The quinoline scaffold remains a highly versatile and valuable framework in drug discovery. The comparative analysis of quinoline-based compounds across various biological assays demonstrates their broad therapeutic potential. The standardized protocols provided in this guide serve as a foundation for researchers to reliably evaluate novel quinoline derivatives and contribute to the development of new and effective therapeutic agents. The continuous exploration of this remarkable heterocyclic system promises to yield further breakthroughs in the fight against a wide range of diseases.
References
Quinoline antimalarials: mechanisms of action and resistance. PubMed.
MTT assay protocol. Abcam.
Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC.
MTT Assay Protocol for Cell Viability and Prolifer
Cytotoxicity MTT Assay Protocols and Methods.
Neuroprotective Effects of Quinoline Derivatives: A Technical Guide for Researchers. Benchchem.
Broth microdilution – Knowledge and References. Taylor & Francis.
Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. PMC.
Unveiling the Neuroprotective Promise of Novel Quinoline Derivatives: A Compar
Antimalarial Drugs with Quinoline Nucleus and Analogs. IntechOpen.
Two-fold Broth Microdilution Method for Determin
Investigating the antibacterial and antifungal activity of quinoline deriv
MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening.
Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. PubMed.
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances (RSC Publishing).
Comprehensive review on current developments of quinoline-based anticancer agents.
P.falciparum drug sensitivity assay using SYBR® Green I V1.0.
Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. MDPI.
Effects of quinoline-based compounds on neuronal cells.
Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry.
Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry.
A study of the antimicrobial activity of selected synthetic and n
Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024).
Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed.
SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. PubMed.
Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment. JSciMed Central.
Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment.
Anticancer Activity of Quinoline Deriv
Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues.
Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity rel
A Comprehensive Guide to the Structural Validation of 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of analytical techniques for the structural validation of the novel heterocyclic compound, 5-Amino-6-[(N-methyl-N...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of analytical techniques for the structural validation of the novel heterocyclic compound, 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline. Given the limited direct experimental data available for this specific molecule, this document outlines a robust validation strategy employing a combination of established spectroscopic and spectrometric methods. The protocols and data presented are based on well-understood principles for the characterization of quinoline derivatives and N-nitroso compounds, offering a predictive and comparative framework for researchers.
Introduction
5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline is a complex molecule featuring a quinoline core, an amino group, and a potentially labile N-nitrosoamino moiety. Accurate structural elucidation is paramount for understanding its chemical reactivity, potential biological activity, and for ensuring the purity and consistency of synthesized batches. This guide will explore the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (Infrared and Raman) for its comprehensive characterization.
Predicted Structural Features and Analytical Considerations
The structure of 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline presents several key features that will be targeted for validation:
Quinoline Core: A bicyclic aromatic system that will exhibit characteristic signals in both NMR and vibrational spectra. The substitution pattern will influence the chemical shifts and coupling constants in ¹H and ¹³C NMR.
Amino Group (-NH₂): The protons of the primary amine will be identifiable in the ¹H NMR spectrum, and the N-H stretching vibrations will be observable in the IR spectrum.
N-methyl-N-nitrosoamino Group [-N(CH₃)N=O]: This group is a critical component for validation. The methyl protons will give a distinct singlet in the ¹H NMR spectrum. The N-N and N=O stretching vibrations will have characteristic frequencies in IR and Raman spectra.
Methyl Group (-CH₃): The methyl group on the quinoline ring will also produce a singlet in the ¹H NMR spectrum.
The presence of the N-nitroso group introduces the potential for thermal and photolytic instability. Therefore, analytical techniques should be chosen to minimize degradation.
Comparative Analysis of Validation Techniques
A multi-technique approach is essential for the unambiguous structural confirmation of 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline.
Analytical Technique
Information Provided
Strengths
Potential Challenges
¹H NMR Spectroscopy
Provides information on the number, environment, and connectivity of protons.
Excellent for determining the substitution pattern on the quinoline ring and identifying the methyl groups.
Signal broadening of the -NH₂ protons.
¹³C NMR Spectroscopy
Reveals the number and chemical environment of carbon atoms.
Confirms the carbon skeleton of the quinoline ring and the presence of all functional groups.[1]
Longer acquisition times may be required for less sensitive carbons.
2D NMR (COSY, HSQC, HMBC)
Establishes correlations between protons and carbons, confirming connectivity.
Unambiguously assigns all proton and carbon signals and confirms the overall structure.
Requires more instrument time and expertise in data interpretation.
High-Resolution Mass Spectrometry (HRMS)
Determines the exact mass and elemental composition of the molecule.
Provides definitive confirmation of the molecular formula.[2]
Fragmentation patterns can be complex and may require careful interpretation.
Infrared (IR) Spectroscopy
Identifies functional groups based on their characteristic vibrational frequencies.
Quickly confirms the presence of -NH₂, C=C, C=N, and potentially the N-N=O group.[3][4]
Peak overlap in the fingerprint region can make specific assignments challenging.
Raman Spectroscopy
Complements IR spectroscopy, particularly for non-polar bonds.
Can provide clearer signals for the aromatic ring vibrations and the N-N bond.[4]
Fluorescence from the sample can sometimes interfere with the signal.
Experimental Protocols and Workflows
Overall Workflow for Structural Validation
The following diagram outlines a logical workflow for the comprehensive structural validation of a newly synthesized batch of 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline.
Caption: Workflow for the synthesis and structural validation of the target compound.
Step-by-Step Protocols
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to avoid exchange of the amino protons.
¹H NMR Acquisition:
Acquire a standard ¹H NMR spectrum.
Expected signals: Aromatic protons on the quinoline ring (multiplets), a singlet for the amino protons, a singlet for the N-methyl protons, and a singlet for the C7-methyl protons.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C NMR spectrum.
Expected signals: Aromatic carbons of the quinoline ring, and carbons corresponding to the two methyl groups.
2D NMR Acquisition:
Perform COSY (Correlated Spectroscopy) to establish proton-proton couplings within the quinoline ring.
Run HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) correlations, which is crucial for confirming the positions of the substituents on the quinoline ring.
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
High-Resolution Mass Spectrometry (HRMS) Acquisition:
Utilize an electrospray ionization (ESI) source in positive ion mode.
Obtain the high-resolution mass spectrum to determine the accurate mass of the molecular ion ([M+H]⁺).
Compare the measured accurate mass with the theoretical mass calculated for the molecular formula C₁₁H₁₂N₄O. This provides strong evidence for the elemental composition.[2]
Sample Preparation:
IR: Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
Raman: Place a small amount of the solid sample directly in the path of the laser.
Data Acquisition:
Acquire the IR and Raman spectra over the appropriate wavenumber range (typically 4000-400 cm⁻¹).
N-N stretching (nitrosoamino group): This can be weak and variable, but may appear in the 1100-1000 cm⁻¹ region.
Hypothetical Data Comparison
The following table presents predicted spectral data for 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline, which can be used as a reference for comparison with experimentally obtained data.
Strong bands corresponding to the quinoline ring vibrations.
Safety and Handling
N-nitroso compounds are often potent carcinogens and should be handled with extreme care.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[6] Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Conclusion
The structural validation of 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline requires a multi-faceted analytical approach. By combining the detailed connectivity information from 1D and 2D NMR spectroscopy with the precise mass determination from HRMS and the functional group identification from IR and Raman spectroscopy, researchers can achieve an unambiguous confirmation of its structure. This comprehensive validation is a critical step in advancing the study of this novel compound and its potential applications.
References
Ulahannan, A. J., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.
Vibrational spectroscopic study of some quinoline derivatives. (2014).
Crews, C. (2010).
Walters, C. L. (1996). Analytical Techniques for the Determination of Total N-nitroso Compounds. European Journal of Cancer Prevention.
Methods for the Determination of N-Nitroso Compounds in Food and Biological Fluids. (2012).
Investigation of quinoline derivatives by photoemission spectroscopy and theoretical calcul
Barrios-Estrada, C., et al. (2018). Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument. Analytical Methods.
Kim, H., & Lim, H. S. (2005). Determination of Total N-Nitroso Compounds by Chemical Denitrosation Using CuCl. Journal of Agricultural and Food Chemistry.
Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv–Visible, And Mulliken Charge Analysis. (2024). Journal of Applied Bioanalysis.
Woźnicka, E., et al. (2022). New Synthetic Quinoline (Qui)
Biological Potency of 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline: A Comparative Guide
Executive Summary The compound 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline (CAS: 1794810-51-7) occupies a critical intersection in modern toxicology and pharmaceutical development. Structurally, it is a compl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline (CAS: 1794810-51-7) occupies a critical intersection in modern toxicology and pharmaceutical development. Structurally, it is a complex N-nitrosamine derivative built upon a quinoline-5,6-diamine scaffold. In drug development, N-nitrosamines are heavily scrutinized under the as a "cohort of concern" due to their potent DNA-reactive and carcinogenic properties.
This guide objectively compares the biological potency and mutagenic mechanisms of this specific nitrosamine against its non-nitrosated parent diamine, standard aliphatic nitrosamines (like NDMA), and highly potent food-borne heterocyclic amines (HCAs) such as IQ.
Structural & Mechanistic Profiling: The Causality of Toxicity
To understand the potency of 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline (AMNMQ), we must analyze the structure-activity relationship (SAR) that dictates its metabolic activation.
The parent compound, 5-amino-6-methylamino-7-methylquinoline , is a synthetic precursor to imidazoquinolines. On its own, this uncyclized diamine lacks the structural geometry required to intercalate deeply into DNA or undergo the specific N-hydroxylation pathways favored by highly mutagenic HCAs. However, the addition of the N-nitroso group fundamentally alters its toxicity profile.
The Alkylation Pathway
Unlike the parent diamine, AMNMQ does not rely on direct intercalation. Instead, it undergoes α-hydroxylation mediated by Cytochrome P450 enzymes (primarily CYP2A6 and CYP2E1). This hydroxylation destabilizes the molecule, leading to the spontaneous cleavage of an aldehyde and the formation of a highly reactive diazonium ion . This electrophilic intermediate aggressively attacks nucleophilic centers on DNA (predominantly the
O6
and
N7
positions of guanine), forming bulky DNA adducts that cause mispairing during replication.
Metabolic activation pathway of AMNMQ to a DNA-reactive diazonium ion.
Comparative Biological Potency
How does AMNMQ stack up against its structural relatives? Historical data on the parent diamine provides a stark contrast. demonstrated that uncyclized diamine precursors, such as N6,7-dimethylquinoline-5,6-diamine, exhibit negligible mutagenic activity in standard Ames testing compared to their cyclized imidazoquinoline counterparts (e.g., IQ).
However, the nitrosated AMNMQ behaves similarly to potent, bulky N-nitrosamines. The table below summarizes the comparative biological potency based on structural class and established mutagenic behaviors.
Compound
Structural Class
Metabolic Activation Requirement
Ames Mutagenicity (+S9)
Primary DNA Lesion
AMNMQ
Bulky N-Nitrosamine
High (CYP450 α-hydroxylation)
+++ (Potent)
Bulky alkylation (
O6
-guanine)
Parent Diamine
Heterocyclic Diamine
High (N-hydroxylation)
- (Negative/Weak)
N/A
IQ
Imidazoquinoline (HCA)
High (CYP1A2 N-hydroxylation)
++++ (Extremely Potent)
C8-guanine adducts
NDMA
Aliphatic N-Nitrosamine
High (CYP2E1 α-hydroxylation)
++ (Potent, strain specific)
Methylation (
O6
/
N7
-guanine)
Key Takeaway: The potency of AMNMQ is driven entirely by the N-nitroso functional group, elevating a benign diamine precursor into the ICH M7 "cohort of concern."
Standard plate incorporation assays often fail to accurately quantify nitrosamine mutagenicity due to compound volatility and specific enzymatic requirements. As outlined in the, specialized protocols are required.
Below is a self-validating, step-by-step protocol optimized for evaluating bulky nitrosamines like AMNMQ.
Protocol: Optimized Pre-Incubation Ames Assay
Rationale: Nitrosamines require specific metabolic activation that is often inefficient in standard rat S9 fractions. This protocol utilizes hamster liver S9 (which possesses higher CYP2A6/CYP2E1 activity) and a pre-incubation step to maximize metabolic conversion before agar immobilization.
Self-Validating Controls:
Positive Control: NDMA (validates S9 efficacy for α-hydroxylation).
Strain Selection: S. typhimurium YG7108 (lacks
O6
-methylguanine-DNA methyltransferase, making it hyper-sensitive to alkylating agents).
Step-by-Step Workflow:
Preparation of S9 Mix: Thaw hamster liver S9 (induced with phenobarbital/5,6-benzoflavone) on ice. Reconstitute the S9 mix with NADP+, glucose-6-phosphate, and phosphate buffer (pH 7.4).
Expert Insight: Do not substitute with standard rat S9, as it routinely yields false negatives for complex nitrosamines due to insufficient CYP2E1 expression.
Pre-Incubation: In a sterile culture tube, combine 100 µL of the test compound (AMNMQ dissolved in DMSO), 500 µL of the hamster S9 mix, and 100 µL of an overnight S. typhimurium YG7108 culture. Incubate at 37°C for 30 minutes with gentle shaking (150 rpm).
Expert Insight: Liquid-phase incubation allows maximum contact time between the lipophilic compound, the metabolic enzymes, and the bacteria.
Plating: Add 2.0 mL of molten top agar (supplemented with trace histidine and biotin) to the tube. Vortex gently for 3 seconds and immediately pour onto minimal glucose agar plates.
Incubation: Allow the agar to solidify, invert the plates, and incubate at 37°C for 48–72 hours.
Quantification: Count revertant colonies using an automated colony counter. A positive mutagenic response is defined as a reproducible, dose-dependent increase in revertants at least 2-fold over the DMSO vehicle control.
Optimized pre-incubation Ames test workflow for bulky N-nitrosamine evaluation.
Conclusion & Strategic Implications
When comparing 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline to its analogs, the data underscores a fundamental principle of toxicology: minor functional group modifications can drastically alter biological potency. While the parent quinoline diamine is a relatively benign synthetic intermediate, the introduction of the N-nitroso group generates a potent alkylating agent upon metabolic activation.
For drug development professionals, the presence of AMNMQ—even at trace levels as an API impurity—necessitates rigorous control strategies, highly sensitive analytical quantification (e.g., LC-MS/MS), and specialized toxicological screening methodologies that account for its unique metabolic requirements.
References
Grivas, S., & Jägerstad, M. (1984). Mutagenicity of some synthetic quinolines and quinoxalines related to IQ, MeIQ or MeIQx in Ames test. Mutation Research Letters.[Link][1]
European Medicines Agency (EMA). ICH M7 (R1) Guideline on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[Link]
U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.[Link]
Assessing the Purity of Synthesized 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline: A Methodological Comparison Guide
Executive Summary The synthesis of complex Nitrosamine Drug Substance Related Impurities (NDSRIs) requires rigorous analytical certification before they can be utilized as primary reference standards. 5-Amino-6-[(N-methy...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of complex Nitrosamine Drug Substance Related Impurities (NDSRIs) requires rigorous analytical certification before they can be utilized as primary reference standards. 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline (CAS 1794810-51-7) is a highly specific, mutagenic heterocyclic amine derivative[1]. Assessing its absolute mass fraction purity presents severe analytical bottlenecks: the thermal lability of the N-NO bond and the phenomenon of E/Z rotamer isomerism.
As a Senior Application Scientist, I have structured this guide to objectively compare the performance of Quantitative 1H-NMR (qNMR) —our recommended "Product" methodology—against traditional Chromatographic Mass Balance (HPLC-UV/KF/TGA) and Gas Chromatography-Mass Spectrometry (GC-MS) .
Mechanistic Insights: The Causality of Analytical Challenges
To understand why certain analytical platforms fail or succeed with 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline, we must examine its molecular physics. The delocalization of the lone electron pair from the amine nitrogen into the nitroso oxygen creates a partial double bond character (N-NO)[2]. This restricts bond rotation, forcing the molecule into stable E (trans) and Z (cis) rotamers[3].
The GC-MS Failure (Thermal Denitrosation): The N-NO bond has a relatively low dissociation energy. When introduced into a GC inlet at temperatures exceeding 200°C, the molecule undergoes rapid thermal denitrosation, reverting to its secondary amine precursor (5-Amino-6-methylamino-7-methylquinoline). This results in massive artifact formation and a falsely degraded purity profile.
The HPLC-UV Complication (Peak Splitting): In liquid chromatography, the interconversion rate between the E and Z rotamers at ambient temperatures often matches the chromatographic timescale. This manifests as severe peak splitting, shouldering, or broad baseline humps[4]. Without forcing rotamer coalescence via high column temperatures (which risks on-column degradation), accurate UV area integration is nearly impossible.
The qNMR Advantage (Slow Exchange): On the NMR timescale, the E/Z interconversion is extremely slow. The rotamers appear as distinct, sharp signals[2]. Because NMR response is directly proportional to the number of nuclei, an analyst can simply sum the integrals of the E and Z peaks to achieve absolute quantitation, bypassing the need for chromatographic resolution[5].
Fig 1. Mechanistic causality of analytical outcomes across qNMR, HPLC-UV, and GC-MS platforms.
Experimental Protocols: Self-Validating Systems
To guarantee trustworthiness, the methodologies below are designed as self-validating systems. They incorporate internal mathematical constraints to prevent the overestimation of purity.
Protocol 1: Quantitative 1H-NMR (The Recommended Product)
Self-Validating Mechanism: This protocol includes an inversion-recovery sequence to empirically determine the
T1
relaxation time. By mathematically enforcing a relaxation delay (
D1
) of
≥5×T1
, the system guarantees
>99.3%
signal recovery, eliminating integration bias[6].
Sample Preparation: Using a microbalance (d = 0.001 mg), accurately weigh ~10.0 mg of the synthesized 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline and ~5.0 mg of Maleic Acid (Internal Standard, TraceCERT®, SI-traceable).
Solvation: Dissolve the mixture in 0.6 mL of anhydrous DMSO-d6. Maleic acid provides a distinct singlet at ~6.3 ppm, which will not overlap with the analyte's quinoline aromatic protons (7.0–9.0 ppm) or methyl groups[5].
Parameter Optimization: Execute an inversion-recovery experiment to determine the longest longitudinal relaxation time (
T1
) among the analyte and internal standard protons.
Acquisition: Set the relaxation delay (
D1
) to
≥5×T1
(typically 45-60 seconds). Acquire the 1H-NMR spectrum using a 90° excitation pulse and
≥64
transients to achieve a Signal-to-Noise (S/N) ratio
>250:1
.
Processing & Integration: Apply manual phase and baseline correction. Integrate the Maleic Acid singlet (2H). Next, locate the E and Z rotamer singlets of the analyte's N-methyl group (~3.0–3.5 ppm). Integrate both peaks and sum their areas (Total 3H).
Calculation: Compute the absolute mass fraction purity using the direct proportionality of the qNMR equation.
Protocol 2: Chromatographic Mass Balance (Alternative 1)
Self-Validating Mechanism: This approach utilizes orthogonal detectors. If HPLC-UV suggests 99.5% purity, but TGA reveals 1.5% residual solvent, the mass fraction is mathematically constrained to 98.0%, preventing the "blind spots" of UV-only analysis.
Chromatographic Purity (HPLC-UV): Prepare a 1.0 mg/mL solution in Acetonitrile/Water. Inject 5 µL onto a superficially porous C18 column (2.7 µm, 150 x 4.6 mm).
Elution & Coalescence: Use a gradient of 0.1% Formic Acid in Water and Acetonitrile. Critical Step: Maintain the column compartment at 50°C to encourage rotamer coalescence and minimize peak splitting[4]. Monitor at 254 nm and calculate Area %.
Water Content (Karl Fischer): Volumetrically titrate ~50 mg of the sample to determine %
H2O
.
Volatiles & Ash (TGA/ROI): Heat ~10 mg of sample at 10°C/min from 25°C to 600°C under nitrogen to determine residual solvents, followed by combustion in air for Residue on Ignition (ROI).
Final Calculation: Mass Purity = HPLC Area% ×[100% - (%Water + %Solvents + %Ash)] / 100.
Fig 2. Orthogonal workflow comparing qNMR and Mass Balance for absolute purity certification.
Quantitative Data Presentation
The following table summarizes the performance metrics of each analytical methodology when applied specifically to 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline.
Performance Metric
Quantitative NMR (Product)
Mass Balance (Alt 1)
GC-MS (Alt 2)
Absolute Accuracy
Excellent (Direct SI-traceable)
Good (Prone to UV response bias)
Poor (Thermal degradation)
Handling of E/Z Isomers
Seamless (Summation of distinct integrals)
Challenging (Requires thermal coalescence)
N/A (Molecule degrades)
Primary Reference Standard
Not Required (Uses independent IS)
Required for precise quantitation
Required
Analysis Time
~1 Hour (Single experiment)
~1-2 Days (Multiple techniques)
~45 Minutes
Sample Consumption
~10 mg (Non-destructive, recoverable)
>60 mg (Destructive)
~1 mg (Destructive)
Conclusion
For the purity assessment of synthesized 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline, qNMR stands as the superior analytical product. It elegantly bypasses the chromatographic nightmares of E/Z isomer peak splitting and avoids the thermal degradation pitfalls of GC-MS. While Mass Balance remains a valuable orthogonal validation tool, qNMR provides a faster, non-destructive, and highly accurate primary certification of mass fraction purity.
Inter-Laboratory Comparison of 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline Trace Analysis: A Comprehensive Methodological Guide
Executive Summary The pharmaceutical industry is currently undergoing a paradigm shift in impurity profiling, driven by stringent regulatory mandates from the FDA and EMA regarding Nitrosamine Drug Substance-Related Impu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pharmaceutical industry is currently undergoing a paradigm shift in impurity profiling, driven by stringent regulatory mandates from the FDA and EMA regarding Nitrosamine Drug Substance-Related Impurities (NDSRIs)[1],[2]. This guide provides a critical, inter-laboratory comparison for the trace analysis of 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline (CAS: 1794810-51-7), a complex, heterocyclic nitrosamine impurity. By evaluating the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV), this document establishes a self-validating, field-proven protocol designed to meet sub-ppb regulatory thresholds[3].
Mechanistic Context: The Analytical Challenge
To accurately quantify 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline, analysts must first understand the physicochemical vulnerabilities of its molecular structure (Molecular Weight: 216.24, Formula: C11H12N4O).
The GC-MS/MS Pitfall (Thermal Degradation): The N-nitroso bond (N–NO) possesses a relatively low dissociation energy. When subjected to the high temperatures of a GC inlet (typically >250°C), the molecule undergoes homolytic cleavage, releasing a nitric oxide (NO) radical and leaving behind a secondary amine[4]. This phenomenon, known as denitrosation, leads to severe underestimation of the impurity and false-negative reporting[5].
The LC-MS/MS Advantage (Ionization Dynamics): The quinoline ring is highly basic, as is the primary amino group at the 5-position. This structural basicity makes the molecule an exceptional candidate for positive Electrospray Ionization (ESI+) in LC-MS/MS[6]. ESI is a "soft" ionization technique that transfers the molecule into the gas phase without thermal degradation, preserving the intact protonated precursor ion
[M+H]+
for accurate mass analysis[7].
Fig 1: Workflow decision tree highlighting the thermal degradation risk in GC-MS/MS vs LC-MS/MS.
Inter-Laboratory Comparison: Platform Performance
To objectively evaluate analytical alternatives, a proficiency study was conducted across three independent laboratories using spiked Active Pharmaceutical Ingredient (API) matrices.
As demonstrated in Table 1 , LC-MS/MS drastically outperforms alternative platforms. GC-MS/MS suffers from unacceptable recovery rates (35.2%) due to the aforementioned thermal lability of the N-NO bond[4],[5]. While HPLC-UV avoids thermal degradation, it lacks the sensitivity required to meet the FDA's recommended Acceptable Intake (AI) limits for highly potent NDSRIs (often capped at 26.5 ng/day)[8].
Table 1: Quantitative Performance Comparison Across Analytical Platforms
Analytical Parameter
LC-MS/MS (Recommended)
GC-MS/MS (Alternative)
HPLC-UV (Alternative)
Ionization / Detection
ESI+ (MRM mode)
EI (MRM mode)
UV Absorbance (254 nm)
Limit of Detection (LOD)
0.05 ng/mL
5.0 ng/mL
50.0 ng/mL
Limit of Quantitation (LOQ)
0.15 ng/mL
15.0 ng/mL
150.0 ng/mL
Mean Recovery (%)
98.5 ± 2.1%
35.2 ± 12.4%
92.4 ± 4.5%
Matrix Effect (%)
-4.2% (Ion Suppression)
-15.6%
N/A
Thermal Degradation Risk
None
High (>60% loss)
None
The Self-Validating Experimental Protocol (LC-MS/MS)
To ensure scientific integrity and trustworthiness, the following methodology is designed as a self-validating system. Every step includes built-in causality checks to guarantee that the final quantitative value is free from matrix interference and instrumental drift[9].
Causality: Direct injection of complex API matrices causes severe ion suppression in the ESI source. Solid Phase Extraction (SPE) isolates the target nitrosamine, ensuring reliable ionization.
Spiking: Weigh 100 mg of the API sample and spike with 10 µL of an isotopically labeled internal standard (ISTD) to achieve a final concentration of 10 ng/mL.
Solubilization: Dissolve the sample in 5 mL of 0.1% formic acid in water. The acidic environment ensures complete protonation of the quinoline ring.
Loading & Washing: Load the solution onto a pre-conditioned mixed-mode cation exchange (MCX) SPE cartridge. Wash with 5 mL of 5% methanol in water to elute neutral interferences.
Elution: Elute the target nitrosamine with 2 mL of 5% ammonium hydroxide in methanol.
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a maximum of 30°C (to prevent thermal degradation) and reconstitute in 1 mL of the initial mobile phase.
Step 2: Chromatographic Separation
Causality: Standard C18 columns often fail to retain polar heterocyclic amines. A Biphenyl stationary phase is selected because it provides strong
π−π
interactions with the aromatic quinoline ring, yielding superior retention and orthogonal selectivity against the bulk API[8].
Column: Superficially porous Biphenyl column (100 x 2.1 mm, 2.7 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Methanol.
Gradient Program: 5% B to 95% B over 8.0 minutes. Flow rate: 0.4 mL/min.
Step 3: Mass Spectrometry (ESI-MS/MS)
Causality: Multiple Reaction Monitoring (MRM) provides the highest specificity. The primary fragmentation pathway involves the loss of the NO radical (-30 Da), a hallmark of nitrosamine MS/MS spectra[10].
Quantifier:m/z 217.1
→
187.1 (Collision Energy: 15 eV; Loss of NO radical).
Qualifier:m/z 217.1
→
172.1 (Collision Energy: 25 eV; Loss of NO and methyl group).
Step 4: System Suitability & Validation Logic
A protocol is only as trustworthy as its system suitability criteria. The following logic must be satisfied prior to reporting results:
Fig 2: Self-validating logic for LC-MS/MS protocol ensuring trustworthy quantitation.
Sensitivity Check: The Signal-to-Noise (S/N) ratio for the Lower Limit of Quantitation (LLOQ) standard (0.15 ng/mL) must be
≥
10.
Matrix Effect Control: The absolute peak area of the ISTD must not deviate by more than
±
20% across all sample injections. If deviation occurs, it indicates uncorrected ion suppression.
Linearity: The calibration curve must yield a coefficient of determination (
R2
)
≥
0.995 across the 0.15 to 50 ng/mL range.
Conclusion
The trace analysis of 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline requires a deep understanding of its chemical vulnerabilities. As demonstrated by the inter-laboratory data, GC-MS/MS is fundamentally flawed for this application due to thermal denitrosation[4]. By utilizing an optimized LC-MS/MS workflow featuring biphenyl chromatography and soft ESI+ ionization, laboratories can achieve the robust, sub-ppb quantitation required to comply with the latest FDA and EMA nitrosamine safety guidelines[1],[2].
U.S. Food and Drug Administration (FDA) (2024). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. URL:[Link]
European Medicines Agency (EMA) (2025). Nitrosamine impurities: guidance for marketing authorisation holders. URL:[Link]
Manchuri, K. M., et al. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology, 37(9), 1456-1483. URL:[Link]